Tankyrase-IN-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYLOWAINBPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tankyrase-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action for Tankyrase-IN-2, a potent and selective small-molecule inhibitor of Tankyrase enzymes. It details the molecular interactions, impact on cellular signaling pathways, and methodologies for its study.
Core Mechanism of Action: Inhibition of PARP Activity
This compound functions as a competitive inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family, which catalyze the post-translational modification of proteins by adding chains of poly(ADP-ribose) (PAR), a process known as PARsylation.[1][2] this compound specifically targets the catalytic ADP-ribosyltransferase (ARTD) domain of TNKS1 and TNKS2, competing with the binding of the co-substrate NAD+.[2]
By occupying the catalytic site, this compound prevents the auto-PARsylation of the Tankyrase enzymes themselves and, more critically, prevents the PARsylation of their downstream protein substrates.[3][4] This inhibition of enzymatic activity is the primary mechanism through which this compound exerts its cellular effects.
Modulation of the Wnt/β-catenin Signaling Pathway
The most well-characterized downstream effect of Tankyrase inhibition is the modulation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and cancer.[5][6]
In the Wnt-off state, a multi-protein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), targets the transcriptional coactivator β-catenin for phosphorylation.[7] This marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.
Tankyrases (TNKS1 and TNKS2) are positive regulators of Wnt signaling.[8][9] They achieve this by binding to and PARsylating the scaffolding protein Axin, which is the concentration-limiting component of the destruction complex.[10][11] The PARsylated Axin is then recognized by the E3 ubiquitin ligase RNF146, leading to its ubiquitination and proteasomal degradation.[2][4] The resulting depletion of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, many of which are oncogenic.[5][8]
This compound intervenes by inhibiting the initial PARsylation of Axin.[12] This prevents Axin's degradation, leading to its stabilization and accumulation.[10][11] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, thereby promoting β-catenin degradation and effectively antagonizing Wnt/β-catenin signaling.[3][10]
Quantitative Data and Specificity
This compound is a potent inhibitor of both Tankyrase isoforms and exhibits selectivity over other PARP family members.
| Target Enzyme | IC50 (nM) | Reference |
| TNKS1 | 10 | [13] |
| TNKS2 | 7 | [13] |
| PARP1 | 710 | [13] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In cellular contexts, this compound demonstrates a dose-dependent effect on its target pathway.
| Cellular Effect (DLD1 cells) | EC50 (nM) | Reference |
| Axin2 Protein Increase | 319 | [13] |
| Tankyrase Protein Increase | 320 | [13] |
EC50 (Half-maximal effective concentration) values represent the concentration that induces a response halfway between the baseline and maximum after a specified exposure time (24 hours).
Experimental Protocols
This protocol is based on the principle of measuring the incorporation of biotinylated NAD+ onto a histone substrate.[14]
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme.
-
96-well plates pre-coated with histone.
-
This compound (or other test compounds) dissolved in DMSO.
-
PARP Substrate Mixture (containing biotinylated NAD+).
-
PARP Assay Buffer.
-
Streptavidin-HRP conjugate.
-
Colorimetric HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1M HCl).
-
Plate reader capable of measuring absorbance at 450 nm.
Workflow:
-
Compound Preparation: Prepare serial dilutions of this compound in PARP Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Enzyme Addition: To the histone-coated wells, add the diluted test compounds. Add a solution of the Tankyrase enzyme to each well (except for "no enzyme" controls).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PARP Substrate Mixture to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP solution to each well and incubate (e.g., 30 minutes at room temperature) to allow binding to the biotinylated PAR chains.
-
Signal Generation: Wash the plate again. Add the colorimetric HRP substrate. A blue color will develop in wells with HRP activity.
-
Measurement: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm. The signal intensity is proportional to Tankyrase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value.
This assay measures the transcriptional activity of the β-catenin/TCF complex.[11]
Materials:
-
HEK293T or other suitable cell line.
-
TOPflash (contains TCF binding sites driving luciferase) and FOPflash (mutated TCF sites, negative control) reporter plasmids.
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent.
-
Wnt3a conditioned media or recombinant Wnt3a protein.
-
This compound.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Workflow:
-
Transfection: Co-transfect cells in a 96-well plate with TOPflash (or FOPflash) and Renilla luciferase plasmids.
-
Compound Treatment: After an initial incubation period (e.g., 12-24 hours), replace the media with fresh media containing various concentrations of this compound or DMSO vehicle control.
-
Wnt Stimulation: After a short pre-incubation with the inhibitor (e.g., 1-4 hours), stimulate the Wnt pathway by adding Wnt3a.
-
Incubation: Incubate the cells for a further period (e.g., 16-24 hours) to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure Firefly (from TOPflash) and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The inhibition of Wnt3a-induced TOPflash activity indicates the potency of the compound in blocking the Wnt signaling pathway.
Logical Framework of this compound Action
The mechanism can be summarized as a logical cascade of events initiated by the specific inhibition of the Tankyrase enzymes.
References
- 1. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. ovid.com [ovid.com]
- 11. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Tankyrase-IN-2: A Potent and Selective Inhibitor for Wnt Pathway Modulation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tankyrase-IN-2, also identified as compound 5k, has emerged as a potent, selective, and orally bioavailable inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[4] This technical guide provides a comprehensive overview of the structure, synthesis, biological activity, and experimental protocols related to this compound, designed to support researchers and professionals in the field of drug discovery and development.
Chemical Structure and Synthesis
This compound is chemically known as 6,8-difluoro-2-[4-(1-hydroxy-1-methylethyl)phenyl]-4(3H)-quinazolinone.[5] Its structure is characterized by a 2-arylquinazolin-4-one core, which has been optimized for potent and selective inhibition of tankyrases.[2]
Chemical Structure:
The synthesis of this compound involves a multi-step process, as detailed in the publication "Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity". The general synthetic route is outlined below.
General Synthesis Protocol:
The synthesis of 2-arylquinazolin-4-ones, including this compound (compound 5k), typically involves the condensation of an anthranilic acid derivative with an appropriate benzoyl chloride, followed by cyclization. The key steps, based on related syntheses, are:
-
Amide Formation: Reaction of a substituted 2-aminobenzoic acid (in this case, 2-amino-3,5-difluorobenzoic acid) with a substituted benzoyl chloride (4-(1-hydroxy-1-methylethyl)benzoyl chloride). This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or chloroform.
-
Cyclization: The resulting amide is then cyclized to the quinazolinone core. This can be achieved by heating the intermediate, often in the presence of a dehydrating agent or by thermal cyclization.
A detailed, step-by-step protocol would be found in the supplementary information of the primary research article.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of both TNKS1 and TNKS2, with significantly lower activity against other PARP family members, demonstrating its selectivity.[1]
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| TNKS1 | 10 |
| TNKS2 | 7 |
| PARP1 | 710 |
Table 2: Cellular Activity of this compound in DLD1 Cells [1]
| Parameter | EC50 (nM) |
| Tankyrase Protein Abundance Increase | 320 |
| Axin2 Protein Increase | 319 |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Tankyrases (TNKS1 and TNKS2) are positive regulators of the Wnt/β-catenin signaling pathway. They achieve this by poly(ADP-ribosyl)ating (PARsylating) Axin, a key scaffold protein in the β-catenin destruction complex.[3] This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.[4] The degradation of Axin leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, promoting cell proliferation.[6]
This compound inhibits the catalytic activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation and subsequent degradation of Axin.[2] The stabilized Axin enhances the formation and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[3] Consequently, the Wnt signaling pathway is suppressed.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Tankyrase Enzymatic Assay (Chemiluminescent)
This protocol is adapted from commercially available assay kits designed to measure tankyrase activity.[7]
Materials:
-
Purified recombinant human TNKS1 or TNKS2 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Reaction:
-
To the histone-coated wells, add 25 µL of the diluted this compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of diluted TNKS1 or TNKS2 enzyme to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
-
Detection:
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Colorectal Cancer Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[8][9]
Materials:
-
Human colorectal cancer cell line (e.g., COLO-320DM)
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)
-
Matrigel
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest colorectal cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2)/2).
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer this compound at the desired dose and schedule (e.g., once or twice daily by oral gavage).
-
Administer the vehicle control to the control group using the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for pharmacodynamic markers like Axin2 levels).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable tool for investigating the role of tankyrases in the Wnt/β-catenin signaling pathway and for exploring their therapeutic potential in cancer. Its high potency, selectivity, and favorable pharmacokinetic properties make it a strong candidate for further preclinical and potentially clinical development. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic utility of targeting tankyrases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Tankyrase-IN-2: A Selective Inhibitor Targeting the Wnt Signaling Pathway
For Immediate Release
A comprehensive technical guide on Tankyrase-IN-2, a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), has been compiled for researchers, scientists, and drug development professionals. This document details the inhibitor's mechanism of action, quantitative data on its activity, and detailed protocols for key experimental evaluations. This compound has emerged as a significant tool for investigating the role of tankyrases in cellular processes, particularly the Wnt signaling pathway, which is frequently dysregulated in various cancers.
Core Properties and Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both TNKS1 and TNKS2 over other PARP family enzymes.[1] Its primary mechanism of action involves the inhibition of the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases. This inhibition leads to the stabilization of Axin proteins, which are key components of the β-catenin destruction complex.[2][3] The accumulation of Axin enhances the degradation of β-catenin, a central mediator of the Wnt signaling pathway. Consequently, the downstream transcription of Wnt target genes is suppressed.[2][3]
Quantitative Inhibitory and Cellular Activity
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key activity values:
| Target/Process | IC50/EC50 (nM) | Assay Type |
| TNKS1 | 10 | Biochemical |
| TNKS2 | 7 | Biochemical |
| PARP1 | 710 | Biochemical |
| Axin2 Stabilization | 319 | Cellular (DLD-1 cells) |
| Tankyrase Stabilization | 320 | Cellular (DLD-1 cells) |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below to facilitate reproducibility and further investigation.
Biochemical Assay for Tankyrase Inhibition
This assay quantifies the enzymatic activity of TNKS1 and TNKS2 in the presence of an inhibitor.
Materials:
-
Recombinant human TNKS1 (catalytic domain) and TNKS2 (catalytic domain)
-
Histone H4 (substrate)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well plates
Procedure:
-
Coat a 96-well plate with Histone H4 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration kept below 1%) to the wells.
-
Add the tankyrase enzyme (TNKS1 or TNKS2) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Wnt Signaling Pathway Modulation (Axin2 Stabilization)
This Western blot protocol assesses the ability of this compound to stabilize Axin2 protein levels in a cellular context.
Cell Line:
-
DLD-1 (human colorectal adenocarcinoma cell line)
Materials:
-
DLD-1 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Axin2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed DLD-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24 hours.
-
Lyse the cells in cell lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the Axin2 band intensity to the β-actin loading control to determine the relative increase in Axin2 protein levels.
-
Calculate the EC50 value from the dose-response curve.
In Vivo Colorectal Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of colorectal cancer.
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Cell Line:
-
DLD-1 human colorectal adenocarcinoma cells
Materials:
-
DLD-1 cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant DLD-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., once or twice daily).
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Axin2 and β-catenin).
-
Analyze the tumor growth inhibition as a measure of efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Wnt signaling pathway targeted by this compound and the general experimental workflow for its evaluation.
Caption: Wnt signaling pathway modulation by this compound.
Caption: Experimental workflow for this compound evaluation.
References
The Role of Tankyrase-IN-2 in Wnt/β-catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key regulatory hub within this pathway is the destruction complex, which targets the central effector, β-catenin, for proteasomal degradation. Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as critical positive regulators of Wnt/β-catenin signaling. By promoting the degradation of Axin, a scaffold protein of the destruction complex, tankyrases lead to the stabilization and nuclear accumulation of β-catenin, thereby driving the transcription of Wnt target genes.[1][2][3]
Tankyrase-IN-2 is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[4] Its ability to modulate the Wnt/β-catenin pathway by stabilizing Axin makes it a valuable tool for research and a potential therapeutic agent for Wnt-driven diseases. This technical guide provides an in-depth overview of the role of this compound in Wnt/β-catenin signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway by directly targeting the catalytic activity of TNKS1 and TNKS2.[4] In the canonical Wnt pathway, under "Wnt-off" conditions, the destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.
Tankyrases (TNKS1 and TNKS2) promote the PARsylation (poly-ADP-ribosylation) of Axin. This post-translational modification serves as a signal for the E3 ubiquitin ligase RNF146 to ubiquitinate Axin, leading to its proteasomal degradation.[1][5] The degradation of Axin destabilizes the destruction complex, resulting in the accumulation of β-catenin.
This compound, by inhibiting the enzymatic activity of TNKS1 and TNKS2, prevents the PARsylation of Axin.[4] This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. The enhanced degradation of β-catenin reduces its translocation to the nucleus and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes, such as c-Myc and Cyclin D1.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
| Parameter | TNKS1 | TNKS2 | PARP1 |
| IC50 | 10 nM | 7 nM | 710 nM |
| Table 1: In vitro inhibitory activity of this compound against TNKS1, TNKS2, and PARP1.[4] |
| Cell Line | Parameter | Value |
| DLD1 | EC50 (Axin2 increase) | 319 nM |
| DLD1 | EC50 (Tankyrase increase) | 320 nM |
| Table 2: Cellular activity of this compound in DLD1 colorectal cancer cells. The increase in tankyrase protein abundance is a cellular marker of target engagement.[4] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the role of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the activity of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., DLD1, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the protein levels of Axin, β-catenin, and Tankyrase in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Axin1, anti-Axin2, anti-β-catenin, anti-TNKS1/2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
TOPflash/FOPflash Luciferase Reporter Assay
Objective: To measure the effect of this compound on TCF/LEF-mediated transcriptional activity, a direct readout of Wnt/β-catenin signaling.[2][6]
Materials:
-
HEK293T or other suitable cell line
-
TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated TCF/LEF sites, negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells in a 24-well plate with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound. If the cell line has low endogenous Wnt signaling, stimulate with Wnt3a conditioned medium or recombinant Wnt3a.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TOPflash and FOPflash firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity and assess the inhibitory effect of this compound.
Conclusion
This compound is a valuable chemical probe for studying the intricate regulation of the Wnt/β-catenin signaling pathway. Its high potency and selectivity for tankyrases allow for the precise dissection of their role in cellular processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the therapeutic potential of targeting tankyrase in Wnt-driven diseases. Further in vivo studies will be crucial to fully elucidate the efficacy and safety profile of this compound and similar inhibitors for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]
Tankyrase-IN-2 and its Effects on Axin Protein Stabilization: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of Tankyrase-IN-2, a potent and selective inhibitor of Tankyrase enzymes, with a specific focus on its role in the stabilization of the Axin protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.
Introduction to the Wnt/β-catenin Pathway and the Role of Axin
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably in several types of cancer, including colorectal cancer.[1][2] At the heart of this pathway lies the β-catenin destruction complex, a multi-protein assembly that targets the transcriptional co-activator β-catenin for proteasomal degradation. The scaffold protein Axin is a concentration-limiting component of this complex.[3][4][5]
The stability of Axin itself is tightly regulated by the Tankyrase enzymes, TNKS1 and TNKS2.[6][7][8] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are responsible for the poly-ADP-ribosylation (PARsylation) of Axin.[5][9] This post-translational modification marks Axin for ubiquitination and subsequent degradation by the proteasome, leading to the disassembly of the destruction complex and the stabilization of β-catenin.[4][5][10] Stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes, promoting cell proliferation.[10]
Tankyrase inhibitors, such as this compound, represent a promising therapeutic strategy to counteract aberrant Wnt signaling by preventing Axin degradation and thereby enhancing β-catenin destruction.[6][11]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that potently and selectively targets the catalytic activity of both Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[12] By binding to the nicotinamide subsite of the NAD+ binding pocket of the Tankyrase enzymes, this compound prevents the transfer of ADP-ribose units onto substrate proteins, including Axin.
The inhibition of Tankyrase-catalyzed PARsylation has a direct consequence on Axin protein stability. Without the PARsylation signal, Axin is no longer recognized by the ubiquitin ligase RNF146, which is responsible for its ubiquitination.[5][13] This prevents the proteasomal degradation of Axin, leading to its accumulation within the cell.[3][4] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, which leads to increased phosphorylation and subsequent degradation of β-catenin.[11] The ultimate result is the downregulation of Wnt/β-catenin signaling.[6][7]
Quantitative Data on this compound and Other Inhibitors
The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized Tankyrase inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound [12]
| Target | IC50 (nM) |
| TNKS1 | 10 |
| TNKS2 | 7 |
| PARP1 | 710 |
Table 2: Cellular Activity of this compound in DLD1 Cells [12]
| Effect | EC50 (nM) |
| Increase in Tankyrase protein abundance | 320 |
| Increase in Axin2 protein abundance | 319 |
Table 3: Comparative IC50 Values of Various Tankyrase Inhibitors
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | 10[12] | 7[12] |
| XAV939 | 11[14] | 4[14] |
| G007-LK | 46[14] | 25[14] |
| RK-287107 | 14.3[15] | 10.6[15] |
| NVP-TNKS656 | Not Reported | 6[14] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to evaluate the effects of this compound on Axin protein stabilization.
Western Blotting for Axin Protein Levels
This protocol is used to determine the total cellular levels of Axin protein following treatment with this compound.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[16]
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.[17]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[17]
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.[18]
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[16]
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody specific for Axin1 or Axin2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) for 1 hour at room temperature.[18]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18] A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
Immunoprecipitation of Axin
This protocol is used to isolate Axin and its binding partners, which can then be analyzed for post-translational modifications like PARsylation or ubiquitination.
-
Prepare cell lysates as described in the Western Blotting protocol (steps 1a.1-1a.8), using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).[20]
-
Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator.[20]
-
Centrifuge and collect the supernatant.
-
Add 2-5 µg of a primary antibody against Axin to 500-1000 µg of pre-cleared lysate.[17]
-
Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[17][21]
-
Add 20-30 µl of Protein A/G bead slurry to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.[17][21]
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.[21]
-
Wash the bead pellet 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.[21]
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting as described above, probing for Axin, PAR, or ubiquitin.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of the Axin protein by inhibiting new protein synthesis and observing the rate of its degradation over time.[22][23]
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treat one set of cells with this compound and another with a vehicle control for a predetermined time (e.g., 6-12 hours) to allow for the inhibitor's effect to take place.
-
Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium of all samples at a final concentration of 20-100 µg/mL.[22][24] This marks the zero time point (t=0).
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).[22]
-
Prepare protein lysates from each time point as described in the Western Blotting protocol.
-
Perform Western blotting to determine the levels of Axin protein remaining at each time point.
-
Quantify the band intensities and plot the percentage of remaining Axin protein against time to determine its half-life under both control and this compound treated conditions. A longer half-life in the presence of this compound indicates protein stabilization.[24]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Wnt signaling pathway illustrating Tankyrase-mediated Axin degradation.
Caption: Mechanism of this compound leading to Axin stabilization.
Caption: Workflow for assessing Axin protein half-life via CHX chase assay.
Conclusion
This compound is a potent and selective inhibitor of Tankyrase enzymes that effectively stabilizes the Axin protein. By preventing the PARsylation-dependent degradation of Axin, this compound enhances the activity of the β-catenin destruction complex, leading to the suppression of the oncogenic Wnt/β-catenin signaling pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. The targeted stabilization of Axin by molecules like this compound holds significant therapeutic promise for the treatment of Wnt-driven diseases, particularly in oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.
References
- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling | Semantic Scholar [semanticscholar.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. epigentek.com [epigentek.com]
- 18. addgene.org [addgene.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. neb.com [neb.com]
- 21. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 22. Cycloheximide (CHX) chase assay [bio-protocol.org]
- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
Tankyrase-IN-2: A Technical Overview of a Potent Wnt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tankyrase-IN-2, a potent and selective inhibitor of tankyrase enzymes. The document focuses on its inhibitory concentrations (IC50) and effective concentrations (EC50), detailing the experimental protocols used for these determinations. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action and evaluation.
Core Data: IC50 and EC50 Values
The inhibitory and effective concentrations of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound
| Target | IC50 (nM) |
| Tankyrase 1 (TNKS1) | 10 |
| Tankyrase 2 (TNKS2) | 7 |
| Poly (ADP-ribose) polymerase 1 (PARP1) | 710 |
This data highlights the selectivity of this compound for tankyrase enzymes over PARP1.[1]
Table 2: Cellular Effective Concentration (EC50) of this compound
| Cellular Effect | Cell Line | EC50 (nM) |
| Increased Tankyrase Protein Abundance | DLD1 | 320 |
| Increased Axin2 Levels | DLD1 | 319 |
These values demonstrate the compound's ability to engage its target and modulate downstream signaling pathways in a cellular context.[1]
Experimental Protocols
The determination of IC50 and EC50 values for this compound relies on robust and reproducible experimental methodologies. The following sections detail the key protocols employed.
In Vitro Tankyrase Inhibition Assay (IC50 Determination)
The in vitro inhibitory activity of this compound is commonly assessed using enzymatic assays that measure the poly(ADP-ribosyl)ation (PARsylation) activity of purified tankyrase enzymes.
Principle: This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by TNKS1 or TNKS2. The inhibition of this activity by this compound is measured to determine the IC50 value. Both colorimetric and chemiluminescent detection methods are available.[2][3]
Materials:
-
Recombinant human Tankyrase 1 or Tankyrase 2 enzyme
-
Histone proteins (as a substrate)
-
Biotinylated NAD+ (co-substrate)
-
Assay buffer
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Colorimetric or chemiluminescent HRP substrate
-
96-well microplates
Procedure:
-
Coating: Histone proteins are immobilized on the surface of a 96-well plate.
-
Inhibition Reaction: A reaction mixture containing the tankyrase enzyme, biotinylated NAD+, and varying concentrations of this compound is added to the wells. A control with DMSO vehicle is included.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection:
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP is added to each well, which binds to the biotinylated PAR chains formed on the histones.
-
After another wash, the HRP substrate is added.
-
-
Signal Measurement: The absorbance (for colorimetric assays) or luminescence (for chemiluminescent assays) is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Wnt Signaling Assay (EC50 Determination)
The effect of this compound on the Wnt signaling pathway is typically evaluated using a cell-based reporter gene assay.
Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter.[4][5] Activation of the Wnt pathway leads to the expression of luciferase. Inhibition of tankyrase stabilizes Axin, a negative regulator of the Wnt pathway, leading to decreased luciferase expression.[6]
Materials:
-
HEK293 or other suitable cells stably transfected with a TCF/LEF-luciferase reporter construct.[4]
-
Wnt3a conditioned media or a GSK3 inhibitor (e.g., BIO) to activate the Wnt pathway.[7][8]
-
This compound (or other test compounds).
-
Luciferase assay reagent.
-
Cell culture reagents.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Wnt Pathway Activation: The Wnt pathway is stimulated using Wnt3a conditioned media or a GSK3 inhibitor.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-72 hours) to allow for changes in reporter gene expression.[9]
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added.
-
Signal Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The EC50 value is determined by plotting the percentage of Wnt signaling inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Axin Stabilization Assay
To confirm the mechanism of action, the effect of this compound on the protein levels of Axin is assessed.
Principle: Inhibition of tankyrase prevents the PARsylation-dependent ubiquitination and subsequent proteasomal degradation of Axin, leading to its accumulation in the cell.[10][11][12] This is typically measured by Western blotting.
Materials:
-
DLD1 or other responsive cell lines.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate for Western blotting.
Procedure:
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).[1]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting:
-
Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against Axin and the loading control.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The band intensities for Axin are normalized to the loading control to determine the relative increase in Axin protein levels.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for determining IC50 and EC50 values.
Caption: Wnt/β-catenin signaling pathway and the role of this compound.
Caption: Experimental workflow for IC50 and EC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rdworldonline.com [rdworldonline.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. UBE3A Wnt signaling Cell Assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. pnas.org [pnas.org]
- 12. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tankyrase-IN-2: A Technical Guide to the Inhibition of TNKS1 and TNKS2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tankyrase-IN-2, a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This document details the quantitative inhibitory activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows involved in its study.
Core Concept: Inhibition of Tankyrase and the Wnt/β-catenin Signaling Pathway
Tankyrase-1 and -2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][2] In the absence of a Wnt signal, a "destruction complex," which includes Axin, APC, GSK3β, and CK1, targets β-catenin for proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and subsequent degradation by the proteasome.[3] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription, promoting cell proliferation. In many cancers, particularly colorectal cancer, the Wnt/β-catenin pathway is aberrantly activated.[4]
Tankyrase inhibitors, such as this compound, block the catalytic activity of TNKS1 and TNKS2. This prevents the PARsylation and subsequent degradation of Axin, leading to the stabilization of the destruction complex and enhanced degradation of β-catenin. The ultimate effect is the downregulation of Wnt/β-catenin signaling, making tankyrase inhibitors a promising therapeutic strategy for Wnt-driven cancers.[4][5]
Data Presentation: Quantitative Inhibition Data
The following table summarizes the in vitro and cellular inhibitory activities of this compound and other notable tankyrase inhibitors for comparison.
| Compound | Target | IC50 (nM) | EC50 (nM) | Assay Type | Reference |
| This compound | TNKS1 | 10 | - | Biochemical | [6] |
| TNKS2 | 7 | - | Biochemical | [6] | |
| PARP1 | 710 | - | Biochemical | [6] | |
| DLD1 cells | - | 320 (TNKS increase) | Cellular | [6] | |
| DLD1 cells | - | 319 (Axin2 increase) | Cellular | [6] | |
| XAV939 | TNKS1 | 11 | - | Biochemical | [7] |
| TNKS2 | 4 | - | Biochemical | [7] | |
| G007-LK | TNKS1 | 46 | - | Biochemical | [7] |
| TNKS2 | 25 | - | Biochemical | [7] | |
| NVP-TNKS656 | TNKS2 | 6 | - | Biochemical | [7] |
| RK-287107 | TNKS1 | 14.3 | - | Biochemical | [7] |
| TNKS2 | 10.6 | - | Biochemical | [7] |
Mandatory Visualizations
Signaling Pathway: Wnt/β-catenin and Tankyrase Inhibition
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Technical Guide to the Cellular Functions of Tankyrases Inhibited by Tankyrase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the cellular functions of tankyrases and the inhibitory effects of Tankyrase-IN-2, a potent and selective small molecule inhibitor. It details the mechanism of action, impact on key signaling pathways, and methodologies for studying these interactions.
Introduction to Tankyrases and this compound
Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes.[] They play crucial roles in a variety of cellular processes, including the regulation of Wnt/β-catenin signaling, telomere homeostasis, cell cycle progression, and glucose metabolism.[2] Aberrant tankyrase activity, particularly its role in promoting Wnt signaling, has been implicated in the pathogenesis of several cancers, making these enzymes attractive therapeutic targets.[2][3]
This compound (also referred to as compound 5k) is a potent, selective, and orally active quinazolinone derivative that inhibits both TNKS1 and TNKS2.[4][5][6] It was developed through structure-based design to optimize potency and selectivity over other PARP isoforms, notably PARP1.[2][7] Its primary mechanism of action involves the competitive inhibition of the tankyrase catalytic domain, leading to the modulation of downstream cellular pathways.[7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the nicotinamide pocket within the catalytic ADP-ribosyltransferase (ARTD) domain of TNKS1 and TNKS2.[2][7] This binding action prevents the transfer of ADP-ribose units from the co-substrate NAD+ to target proteins, a post-translational modification process known as PARsylation. By blocking this enzymatic activity, this compound disrupts the normal function of tankyrases in signaling cascades.[2][7] A key consequence of this inhibition is the stabilization of Axin, a central component of the β-catenin destruction complex.[][7]
Core Cellular Function: Inhibition of the Wnt/β-catenin Signaling Pathway
The most well-characterized cellular function of tankyrases inhibited by this compound is the downregulation of the Wnt/β-catenin signaling pathway. This pathway is critical for embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[2]
-
Role of Tankyrases in Wnt Signaling: In the absence of Wnt ligands, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote Wnt signaling by PARsylating the scaffold protein Axin. This modification marks Axin for recognition by the E3 ubiquitin ligase RNF146, leading to Axin's ubiquitination and degradation.[2] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes such as MYC.[7]
-
Effect of this compound: By inhibiting TNKS1/2, this compound prevents the PARsylation of Axin.[7] This leads to the stabilization and accumulation of Axin, which facilitates the reassembly and stabilization of the β-catenin destruction complex.[][7] The active destruction complex then efficiently phosphorylates and promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes.[7] This mechanism is confirmed by the observed dose-dependent increase in Axin2 protein levels in cancer cell lines treated with this compound.[4][7]
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cancer Stem Cells (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound () for sale [vulcanchem.com]
Tankyrase-IN-2: A Technical Guide to its Physicochemical and Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-IN-2 (also known as compound 5k) is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, most notably colorectal cancer. By inhibiting tankyrases, this compound leads to the stabilization of Axin proteins, key components of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby downregulating Wnt signaling. This guide provides an in-depth overview of the physicochemical and pharmacokinetic properties of this compound, along with detailed experimental methodologies.
Physicochemical Properties
This compound possesses a favorable physicochemical profile that contributes to its potential as a research tool and therapeutic lead. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | N/A |
| CAS Number | 1588870-36-3 | [2] |
| Molecular Formula | C₁₇H₁₄F₂N₂O₂ | N/A |
| Molecular Weight | 316.30 g/mol | N/A |
| Appearance | White to off-white solid powder | N/A |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Insoluble in water. | N/A |
In Vitro Biological Activity
This compound is a highly potent inhibitor of both tankyrase isoforms, TNKS1 and TNKS2, and exhibits selectivity over PARP1. Its cellular activity is demonstrated by the dose-dependent increase in Axin2 protein levels in DLD1 human colorectal cancer cells.
| Assay | IC₅₀ / EC₅₀ (nM) | Cell Line / Enzyme | Reference |
| TNKS1 Inhibition | 10 | Recombinant Human TNKS1 | [1][2] |
| TNKS2 Inhibition | 7 | Recombinant Human TNKS2 | [1][2] |
| PARP1 Inhibition | 710 | Recombinant Human PARP1 | [1][2] |
| Axin2 Stabilization | 319 | DLD1 cells | [2] |
Pharmacokinetic Properties
While specific quantitative pharmacokinetic data for this compound are not publicly available, it is described as having "favorable pharmacokinetic properties" and being "orally active" in a colorectal xenograft model.[1][2] For comparative context, the pharmacokinetic profiles of other well-characterized tankyrase inhibitors, G007-LK and RK-287107, in mice are presented below. These data provide an indication of the expected pharmacokinetic behavior of potent, orally bioavailable tankyrase inhibitors.
Pharmacokinetics of G007-LK in ICR Mice (Oral Administration)
| Parameter | Value | Dosing | Reference |
| Cmax | Not explicitly stated, but plasma and tumor concentrations > 0.5 µmol/L for at least 16 hours | 50 mg/kg (i.p.) | [1] |
| Note | G007-LK displays a great pharmacokinetic profile and can be administered orally in the diet. | 100 mg/kg in chow | [3] |
Pharmacokinetics of RK-287107 in NOD-SCID Mice (Oral and Intraperitoneal Administration)
| Administration | Outcome | Reference |
| Oral/Intraperitoneal | Suppresses tumor growth in a COLO-320DM xenograft model, indicating systemic exposure and efficacy. | [4] |
Signaling Pathway
This compound modulates the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound action in the Wnt/β-catenin pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Tankyrase Enzymatic Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TNKS1 and TNKS2.
References
The Discovery and Development of Tankyrase-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-IN-2, also referred to as compound 5k, is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[2] Aberrant activation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[3][4] this compound emerged from a lead optimization program focused on 2-arylquinazolin-4-ones, designed to enhance potency, selectivity, and pharmacokinetic properties.[1] This document provides a comprehensive technical guide to the discovery, development, and characterization of this compound.
Core Data Summary
The following tables summarize the key quantitative data for this compound and its biological effects.
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Target | IC50 (nM) |
| TNKS1 | 10 |
| TNKS2 | 7 |
| PARP1 | 710 |
Table 2: Cellular Activity of this compound in DLD1 Cells [2]
| Parameter | EC50 (nM) |
| Axin2 Protein Increase | 319 |
| Tankyrase Protein Increase | 320 |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Tankyrase enzymes, TNKS1 and TNKS2, promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[3][5] This complex is responsible for the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.[5] In the presence of active tankyrases, Axin levels are kept low, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes, such as MYC, driving cell proliferation.[2][6]
This compound inhibits the catalytic activity of TNKS1 and TNKS2.[1] This inhibition leads to the stabilization of Axin, thereby enhancing the activity of the β-catenin destruction complex and promoting the degradation of β-catenin.[5] The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression and subsequent inhibition of tumor cell growth.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery | MDPI [mdpi.com]
- 4. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear AXIN2 represses MYC gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Tankyrase-IN-2: A Potent Chemical Probe for the Wnt Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key positive regulators of the Wnt pathway. They mediate the degradation of Axin, a central scaffold protein in the β-catenin destruction complex. Inhibition of tankyrase activity leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and antagonizing Wnt signaling.[1][2][3]
This technical guide focuses on Tankyrase-IN-2, a potent and selective small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[4] Its favorable physicochemical and pharmacokinetic properties make it an excellent chemical probe for studying the role of tankyrases in Wnt signaling and a promising candidate for further drug development. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt signaling pathway by directly targeting the catalytic activity of TNKS1 and TNKS2.[4] In the absence of an inhibitor, tankyrases poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation.[5] This constitutive degradation of Axin keeps the levels of the β-catenin destruction complex low, allowing for the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
By inhibiting the PARP activity of tankyrases, this compound prevents the PARsylation of Axin.[6] This leads to the stabilization and accumulation of Axin, which enhances the assembly and activity of the β-catenin destruction complex.[1][7][8] The destruction complex then phosphorylates β-catenin, targeting it for proteasomal degradation and thereby suppressing Wnt/β-catenin signaling.[9]
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound and other relevant tankyrase inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TNKS1 | 10[4] |
| TNKS2 | 7[4] |
| PARP1 | 710[4] |
Table 2: Cellular Activity of this compound in DLD1 Cells
| Parameter | EC50 (nM) |
| Axin2 Protein Increase | 319[4] |
| Tankyrase Protein Increase | 320[4] |
Table 3: Cellular Activity of Other Tankyrase Inhibitors
| Compound | Assay | Cell Line | IC50/EC50 | Reference |
| XAV939 | TOPflash | MDA-MB-231 | ~1 µM[10] | |
| XAV939 | TOPflash | RKO | ~100 nM[10] | |
| JW55 | TOPflash | SW480 | ~25 nM[11] | |
| G007-LK | MTS Proliferation | COLO 320DM | GI50: 54 nM[2] | |
| LZZ-02 | TOPflash | HEK293 (LiCl-induced) | IC50: 10 µM[12] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Western Blot Analysis for Axin and β-catenin Levels
This protocol describes the detection of Axin1, Axin2, and β-catenin protein levels in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the indicated time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
TOPflash Reporter Assay for Wnt Signaling Activity
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
Materials:
-
HEK293T or other suitable cells
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with different concentrations of this compound. If studying Wnt ligand-dependent signaling, add Wnt3a conditioned media.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the TOP/FOPflash ratio and normalize to the Renilla luciferase activity to determine the specific Wnt signaling activity.[10][13]
MTS Cell Viability Assay
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.
Materials:
-
Cells of interest
-
96-well plates
-
MTS reagent (containing a tetrazolium compound and an electron coupling reagent)
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[9][14]
References
- 1. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Tankyrase 2 promotes lung cancer cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 13. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dose-Dependent Response of Tankyrase-IN-2 in DLD1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that positively regulate Wnt signaling. They do so by targeting AXIN, a key scaffold protein in the β-catenin destruction complex, for proteasomal degradation through poly-ADP-ribosylation (PARsylation).[1][2][3][4] Inhibition of Tankyrase activity stabilizes AXIN, leading to enhanced β-catenin degradation and subsequent downregulation of Wnt target gene expression.[5][6]
Tankyrase-IN-2 is a potent and selective small molecule inhibitor of TNKS1 and TNKS2.[7] These application notes provide a comprehensive overview and detailed protocols for characterizing the dose-dependent effects of this compound in DLD1 human colorectal adenocarcinoma cells, a commonly used cell line with a truncated adenomatous polyposis coli (APC) protein, leading to constitutive Wnt pathway activation.[8]
Mechanism of Action of Tankyrase Inhibitors
The canonical Wnt signaling pathway is tightly controlled by the β-catenin destruction complex, which includes AXIN, APC, GSK3β, and CK1α. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrases PARsylate AXIN, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes like MYC and CCND1.[9][10] Tankyrase inhibitors block the PARsylation activity of TNKS1/2, preventing AXIN degradation and thereby promoting the destruction of β-catenin.[2][6]
Quantitative Data Summary
The following tables summarize the reported potency and cellular effects of this compound and the related inhibitor G007-LK.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| TNKS1 | 10 | [7] |
| TNKS2 | 7 | [7] |
| PARP1 | 710 |[7] |
Table 2: Cellular Activity of this compound in DLD1 Cells (24-hour treatment)
| Cellular Endpoint | EC₅₀ (nM) | Reference |
|---|---|---|
| Tankyrase protein increase | 320 | [7] |
| AXIN2 protein increase | 319 |[7] |
Table 3: Anti-proliferative Activity of G007-LK (a structurally related Tankyrase Inhibitor)
| Cell Line | GI₂₅ (nM) | GI₅₀ (nM) | Reference |
|---|---|---|---|
| COLO 320DM | < 1000 | < 200 | [11] |
| DLD1 | > 1000 | > 1000 |[11][12] |
Note: While this compound effectively modulates Wnt signaling biomarkers in DLD1 cells, significant anti-proliferative effects may not be observed in short-term assays with this specific cell line.[12][13]
Experimental Protocols
The following protocols provide a framework for studying the dose-dependent response of this compound in DLD1 cells.
Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of DLD1 cells and calculate the GI₅₀ (50% growth inhibition) value.
Materials:
-
DLD1 cells (ATCC® CCL-221™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count DLD1 cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include a DMSO-only vehicle control (final DMSO concentration should be ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the GI₅₀ value.
-
Protocol 2: Western Blot Analysis for Wnt Pathway Biomarkers
Objective: To assess the dose-dependent effect of this compound on the protein levels of AXIN2, total β-catenin, and Tankyrase.
Materials:
-
DLD1 cells
-
6-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-AXIN2, anti-β-catenin, anti-Tankyrase1/2, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10⁶ DLD1 cells per well in 6-well plates. Incubate overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 300, 1000 nM) and a vehicle control (DMSO) for 24 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg of protein per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the protein of interest's band intensity to the loading control.
-
Plot the normalized intensity against the drug concentration to observe the dose-dependent effect. Calculate the EC₅₀ for AXIN2 stabilization.
-
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Distinct CRC-associated Apc mutations dictate response to Tankyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Tankyrase-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of Tankyrase-IN-2, a potent and selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). The provided protocols and data will aid in the effective design and execution of both in vitro and in vivo studies.
I. Product Information and Solubility
This compound is a small molecule inhibitor that modulates the Wnt signaling pathway by preventing the poly(ADP-ribosyl)ation (PARsylation) of AXIN, leading to its stabilization.[1][2][3] This action inhibits the degradation of the β-catenin destruction complex, thereby suppressing Wnt pathway activity.[1][3]
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| IC₅₀ (TNKS1) | 10 nM | [4][5] |
| IC₅₀ (TNKS2) | 7 nM | [4][5] |
| IC₅₀ (PARP1) | 710 nM | [4][5] |
| EC₅₀ (Axin2 increase in DLD1 cells) | 319 nM | [4][5] |
| EC₅₀ (Tankyrase protein increase in DLD1 cells) | 320 nM | [4][5] |
| Solubility in DMSO | 10 mg/mL | [5] |
| Solubility in DMF | 10 mg/mL | [5] |
| Solubility in Ethanol | 10 mg/mL | [5] |
| Solubility in Ethanol:PBS (pH 7.2) (1:30) | 0.025 mg/mL | [5] |
II. Preparation and Storage of Solutions
Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring reproducible experimental results.
Stock Solution Preparation (10 mM in DMSO)
-
Warm the Vial: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.
-
Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (M.Wt: 316.3 g/mol ), add 316.1 µL of DMSO.
-
Dissolution: To aid dissolution, you may gently warm the tube to 37°C and use an ultrasonic bath for a short period.[5]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[5]
Storage Conditions
-
Solid Compound: Store the solid compound at -20°C, tightly sealed, for up to 6 months.
-
Stock Solutions:
-
Important: Avoid repeated freeze-thaw cycles of stock solutions.[4][5]
Working Solution Preparation
-
In Vitro Experiments: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
In Vivo Experiments: It is highly recommended to prepare fresh formulations for in vivo studies on the day of use.[4]
III. Experimental Protocols
The following are example protocols for common in vitro and in vivo assays using this compound. Researchers should optimize these protocols for their specific cell lines and experimental models.
A. In Vitro Protocols
1. Cell Proliferation Assay (e.g., using CCK-8)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Proliferation Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.[6]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Analysis: Calculate the cell viability relative to the vehicle control and determine the GI₅₀ value.
2. Colony Formation Assay
This assay evaluates the long-term effect of this compound on the clonogenic survival of cancer cells.
-
Cell Seeding: Seed a low number of cells (e.g., 200 or 1000 per well) in 6-well plates in a medium containing 0.5% FBS.[6]
-
Compound Treatment: After 16 hours, add this compound at the desired concentrations.[6]
-
Colony Growth: Replenish the medium with fresh inhibitor every two days until visible colonies form (typically 10-14 days).[6]
-
Staining: Wash the cells twice with PBS, fix with cold methanol, and stain with 0.5% crystal violet.[6]
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
3. Western Blot Analysis for Axin Stabilization
This protocol is used to confirm the mechanism of action of this compound by observing the stabilization of Axin proteins.
-
Cell Treatment: Seed cells (e.g., DLD1 or SW480) and treat with various concentrations of this compound (e.g., 100 nM to 1 µM) for 24 hours.[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Axin1/2 and a loading control (e.g., Actin or GAPDH), followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
B. In Vivo Protocol
Colorectal Cancer Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously implant DLD1 cells (e.g., 2.5 x 10⁶ cells in a mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[6]
-
Tumor Growth: Monitor tumor growth until the average volume reaches approximately 80-100 mm³.[6]
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups.[6]
-
Dosing: Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 30 mg/kg) once daily.[6] The vehicle solution should be optimized for solubility and tolerability.
-
Monitoring: Measure tumor volumes and body weights every three days.[6]
-
Endpoint: Continue treatment for a specified period (e.g., 18 consecutive days) or until tumors in the control group reach a predetermined size.[6]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for Axin2 levels).
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Figure 1: Mechanism of Wnt signaling inhibition by this compound.
Figure 2: General experimental workflow for this compound studies.
References
Application Notes: Monitoring Axin2 Stabilization Using Tankyrase-IN-2
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1] Dysregulation of this pathway is implicated in various cancers, particularly colorectal cancer.[2] A key negative regulator of this pathway is the β-catenin destruction complex, a multi-protein assembly that targets β-catenin for proteasomal degradation. Axin2, a scaffold protein, is a concentration-limiting component of this complex.[3][4]
The stability of Axin2 is tightly controlled by Tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[5] Tankyrases poly-ADP-ribosylate (PARylate) Axin2, marking it for ubiquitination and subsequent degradation by the proteasome.[1][6] This action maintains low intracellular levels of Axin2, thereby sustaining Wnt/β-catenin signaling.
Tankyrase-IN-2 is a potent and selective small molecule inhibitor of TNKS1 and TNKS2.[7] By inhibiting the catalytic activity of Tankyrases, this compound prevents the PARylation of Axin2.[3] This leads to the stabilization and accumulation of Axin2 protein, which in turn enhances the assembly and activity of the β-catenin destruction complex.[8] The result is increased β-catenin degradation and attenuation of Wnt signaling.[5][9] Western blot analysis is a fundamental technique to directly measure the accumulation of Axin2 protein in response to treatment with this compound, providing a robust method to verify the inhibitor's mechanism of action.
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the core mechanism of the Wnt/β-catenin pathway and the intervention point of this compound. In the absence of a Wnt signal, the destruction complex phosphorylates β-catenin, leading to its degradation. Tankyrases (TNKS) constantly degrade Axin2, limiting the destruction complex's efficacy. This compound blocks this degradation, leading to Axin2 accumulation and enhanced β-catenin destruction.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays Using Tankyrase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-IN-2 is a potent and selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] These enzymes play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers.[3][4][5] Tankyrase enzymes promote the degradation of Axin, a key component of the β-catenin destruction complex.[6][7] By inhibiting Tankyrase, this compound stabilizes Axin levels, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling, which in turn can inhibit the proliferation of cancer cells.[4][5][8] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes like c-Myc and Cyclin D1, promoting cell proliferation.[4][6]
Tankyrase enzymes (TNKS1/2) promote the PARsylation (poly-ADP-ribosylation) of Axin, leading to its ubiquitination and degradation.[7][9] This destabilization of the destruction complex leads to the activation of Wnt signaling. This compound inhibits the catalytic activity of TNKS1/2, preventing Axin degradation.[1] The resulting stabilization of Axin enhances the function of the β-catenin destruction complex, promoting β-catenin degradation and inhibiting the transcription of Wnt target genes, thereby suppressing cancer cell proliferation.[4][5]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound and other relevant Tankyrase inhibitors.
| Compound | Target(s) | IC50 (nM) - Biochemical Assay | Cellular Assay Notes | Reference |
| This compound | TNKS1, TNKS2 , PARP1 | 10, 7 , 710 | Leads to a dose-dependent increase of tankyrase protein abundance with an EC50 of 320 nM in DLD1 cells.[1] | [1] |
| XAV939 | TNKS1, TNKS2 | 11, 4 | Reduces proliferation of human colorectal and breast cancer cells.[4][6] | [2] |
| NVP-TNKS656 | TNKS2 | 6 | Potent, selective, and orally active.[2] | [2] |
| G007-LK | TNKS1, TNKS2 | 46, 25 | Inhibits cell growth in a subset of human tumor cell lines.[2][10] | [2] |
| WIKI4 | TNKS2 | 15 | Leads to inhibition of Wnt/β-catenin signaling.[2] | [2] |
Experimental Protocols
Cell Proliferation Assay Using a Resazurin-Based Reagent
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines with active Wnt/β-catenin signaling (e.g., DLD1, SW480, HepG2). The assay is based on the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., DLD1, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)[1]
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, alamarBlue®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (560 nm excitation / 590 nm emission)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest concentration of this compound.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
After the 72-hour incubation, add 20 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Tankyrase-IN-2 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing of Tankyrase-IN-2 in mice, a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). The protocols outlined below are based on established methodologies for tankyrase inhibitors in preclinical research, particularly in the context of cancer models.
Mechanism of Action: this compound exerts its effects by inhibiting the poly-ADP-ribosylation (PARsylation) activity of TNKS1 and TNKS2. This leads to the stabilization of Axin, a key component of the β-catenin destruction complex. The subsequent increase in β-catenin degradation results in the downregulation of the Wnt signaling pathway, which is often dysregulated in various cancers.
Signaling Pathway
The primary signaling cascade affected by this compound is the Wnt/β-catenin pathway.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific pharmacokinetic and in vivo efficacy data for this compound are limited in publicly available literature, data from structurally similar and functionally related tankyrase inhibitors provide valuable insights for experimental design.
Table 1: In Vivo Dosing of Various Tankyrase Inhibitors in Mice
| Compound | Mouse Model | Route of Administration | Dose Range | Dosing Frequency | Vehicle/Formulation | Reference |
| G007-LK | ICR Mice | Oral Gavage | 10 - 50 mg/kg | Once Daily | 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, 8.75% Ethanol in PBS | [1][2] |
| G007-LK | Lgr5-EGFP-Ires-CreERT2;R26R-Confetti Mice | Medicated Chow | 100 - 1000 mg/kg of chow | Ad libitum | Enriched chow | [1] |
| OM-153 | COLO 320DM Xenograft | Oral | 0.33 - 10 mg/kg | Twice Daily | Not specified | [3][4][5][6] |
| OM-153 | CD-1 Mice (Toxicity Study) | Oral | 10 - 100 mg/kg | Twice Daily | Not specified | [3][5] |
| G-631 | SW403 Xenograft | Oral | 6.25 - 100 mg/kg | Once or Twice Daily | Not specified | [7] |
| XAV939 | HepG2 Xenograft | Intratumoral Injection | 20 mg/kg | Every 3 days | Not specified | [8] |
| LZZ-02 | DLD1 Xenograft | Oral Gavage | 30 mg/kg | Once Daily | Not specified | [9] |
Note: The hydrophobic nature of many tankyrase inhibitors necessitates formulation with solvents and surfactants to ensure adequate bioavailability for in vivo studies.[8]
Experimental Protocols
The following are detailed protocols for the preparation and administration of tankyrase inhibitors in mice, which can be adapted for this compound.
Protocol 1: Oral Gavage Administration
This protocol is suitable for precise daily dosing.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, Cremophor EL, Miglyol 810 N, Ethanol, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
Appropriate mouse strain for the study (e.g., nude mice for xenografts)
Procedure:
-
Formulation Preparation (Example based on G007-LK):
-
Prepare the vehicle by mixing 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, and 8.75% ethanol in PBS (qs to 100%).[1][2]
-
Vortex the vehicle solution thoroughly until it is homogeneous.
-
Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration.
-
Vortex and, if necessary, sonicate briefly to ensure complete dissolution. The final formulation should be a clear solution or a fine suspension.
-
-
Animal Dosing:
-
Accurately weigh each mouse to determine the correct volume of the drug solution to administer.
-
Gently restrain the mouse.
-
Using a syringe fitted with a proper-sized gavage needle, carefully administer the calculated volume of the this compound formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
Protocol 2: Administration via Medicated Chow
This method is suitable for long-term studies and avoids the stress of repeated gavage.
Materials:
-
This compound
-
Standard rodent chow
-
Custom diet provider (e.g., Research Diets, Inc.)
-
Appropriate mouse strain
Procedure:
-
Diet Preparation:
-
Determine the desired dose in mg of this compound per kg of chow. Doses ranging from 100 to 1000 mg/kg of chow have been used for other tankyrase inhibitors.[1]
-
Contact a commercial vendor to have the medicated chow prepared to ensure uniform mixing and stability of the compound.
-
-
Animal Acclimation and Dosing:
-
Dose Calculation:
-
The approximate daily dose can be calculated based on the average daily food consumption of the mice. For example, a 25g mouse consuming 5g of chow containing 100 mg/kg of the inhibitor would receive a daily dose of approximately 20 mg/kg.[1]
-
Experimental Workflow
A typical in vivo efficacy study using a tankyrase inhibitor in a xenograft model follows a standardized workflow.
Caption: A standard workflow for an in vivo xenograft study.
Important Considerations
-
Toxicity: High doses of tankyrase inhibitors can lead to intestinal toxicity due to their on-target effects on Wnt signaling in the gut.[8][10] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD).
-
Pharmacokinetics: The pharmacokinetic profile of this compound should be determined to optimize the dosing regimen and ensure adequate tumor exposure.
-
Solubility: this compound is likely hydrophobic, and proper formulation is critical for its in vivo activity.[11]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved protocols for animal care and use.
By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound.
References
- 1. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. New article: The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - Hybrid Technology Hub [med.uio.no]
- 7. researchgate.net [researchgate.net]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Tankyrase-IN-2: A Potent Tool for the Investigation of YAP Signaling Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-IN-2 is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the poly(ADP-ribose) polymerase (PARP) family.[1] While initially recognized for their role in Wnt/β-catenin signaling, recent studies have unveiled a critical function for tankyrases in the regulation of the Hippo-YAP signaling pathway, a pivotal cascade controlling organ size, cell proliferation, and apoptosis.[2][3] Dysregulation of the Hippo-YAP pathway is a common feature in various cancers, making it an attractive target for therapeutic intervention.[2]
This document provides detailed application notes and experimental protocols for utilizing this compound to study the inhibition of Yes-associated protein (YAP) signaling. The primary mechanism of action involves the stabilization of angiomotin (AMOT) family proteins, which act as negative regulators of YAP by promoting its cytoplasmic retention.[2][3][4] This activity of tankyrase inhibitors on YAP signaling can be independent of the Wnt/β-catenin pathway, offering a specific tool to dissect the intricacies of Hippo signaling.[2][4]
Data Presentation
Inhibitor Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | TNKS1 | 10 | [1] |
| TNKS2 | 7 | [1] | |
| PARP1 | 710 | [1] | |
| XAV-939 | TNKS1 | 11 | [5] |
| TNKS2 | 4 | [5] | |
| G007-LK | TNKS1 | 46 | [5] |
| TNKS2 | 25 | [5] | |
| RK-287107 | TNKS1 | 14.3 | [5] |
| TNKS2 | 10.6 | [5] |
Cellular Effects of Tankyrase Inhibition
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| DLD1 | This compound (1-10000 nM; 24 hours) | Dose-dependent increase of tankyrase protein abundance | EC50 of 320 nM | [1] |
| DLD1 | This compound (1-10000 nM; 24 hours) | Dose-dependent increase of Axin2 | EC50 of 319 nM | [1] |
| HEK293A | XAV939 (10 µM, 24h) | Suppression of YAP/TEAD luciferase reporter activity | - | [4] |
| HEK293A | XAV939 (10 µM, 24h) | Suppression of YAP target gene transcription (CTGF, CYR61) | - | [4] |
| HEK293T NF2 KO | Tankyrase inhibitors | Decrease in GTIIC-GFP YAP reporter activity | - | [6] |
| HEK293T NF2 KO | Tankyrase inhibitors | Decrease in expression of YAP target genes | - | [6] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits YAP signaling by stabilizing AMOT.
Caption: Workflow for studying YAP signaling inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: HEK293A, MCF10A, or other cell lines with active YAP signaling are suitable.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293A, DMEM/F12 for MCF10A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation:
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot, chamber slides for immunofluorescence, 96-well plates for viability assays).
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel at the same final concentration as the highest inhibitor concentration.
-
Replace the existing medium with the medium containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 24 hours).[1]
-
Western Blot Analysis
This protocol is for assessing the protein levels of AMOT and YAP.
Reagents and Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-AMOT (e.g., Proteintech 16870-1-AP, 1:500 dilution; Cell Signaling Technology #43130, Rabbit mAb)[8][9]
-
Anti-YAP (e.g., Santa Cruz Biotechnology sc-101199, 1:1000 dilution; Cell Signaling Technology #14074, Rabbit mAb)[10][11]
-
Anti-p-YAP (Ser127)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Immunofluorescence
This protocol is for visualizing the subcellular localization of YAP.
Reagents and Materials:
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.3% Triton X-100 in PBS)
-
Blocking buffer (10% Goat Serum in PBST)
-
Primary antibody: Anti-YAP (e.g., Santa Cruz Biotechnology sc-101199, 1:200 dilution)[11]
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides or coverslips.
-
Treat with this compound as described above.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block with blocking buffer for at least 1 hour at room temperature.[11]
-
Incubate with the primary anti-YAP antibody (diluted in 2% Goat Serum in PBST) overnight at 4°C in a humidified chamber.[11]
-
Wash four times with PBST.[11]
-
Incubate with the fluorescently-labeled secondary antibody (diluted 1:200 in 2% Goat Serum in PBST) for 1.5 hours at room temperature in the dark.[11]
-
-
Staining and Mounting:
-
Wash four times with PBST.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
RT-qPCR for YAP Target Gene Expression
This protocol is for quantifying the mRNA levels of YAP target genes such as CTGF and CYR61.
Reagents and Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
After treatment, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Cell Viability Assay
This protocol is for assessing the effect of this compound on cell proliferation.
Reagents and Materials:
-
96-well plates
-
Cell viability reagent (e.g., MTT, or CellTiter-Glo Luminescent Cell Viability Assay, Promega)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with a range of concentrations of this compound and a vehicle control.
-
-
Viability Measurement:
-
After the desired incubation period (e.g., 72 hours), add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration to determine the GI50 (50% growth inhibition) value.
-
Conclusion
This compound serves as a valuable chemical probe for elucidating the role of tankyrases in regulating YAP signaling. The provided protocols offer a comprehensive framework for researchers to investigate the effects of tankyrase inhibition on YAP activity, localization, and downstream cellular functions. These studies will contribute to a deeper understanding of the Hippo-YAP pathway and may aid in the development of novel therapeutic strategies for cancers driven by aberrant YAP activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Tankyrase inhibitors target YAP by stabilizing angiomotin family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labshake.com [labshake.com]
- 8. Angiomotin (D2O4H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. AMOT antibody (16870-1-AP) | Proteintech [ptglab.com]
- 10. YAP (D8H1X) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. bio.unipd.it [bio.unipd.it]
Troubleshooting & Optimization
Optimizing Tankyrase-IN-2 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tankyrase-IN-2 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[2][3][4] The primary mechanism of action involves the inhibition of the PARsylation of Axin, a key component of the β-catenin destruction complex.[2][5][6] By inhibiting Tankyrase, this compound stabilizes Axin levels.[2][5][7] This enhanced stability of the destruction complex leads to the ubiquitination and subsequent proteasomal degradation of β-catenin, thereby downregulating the Wnt/β-catenin signaling pathway.[5][8]
Q2: What are the common applications of this compound in cell culture?
This compound and other tankyrase inhibitors are primarily used to:
-
Investigate the role of the Wnt/β-catenin signaling pathway in various biological processes.[5][9]
-
Study the effects of Wnt pathway inhibition on cancer cell proliferation, particularly in colorectal cancer models with APC mutations.[6][9]
-
Explore potential therapeutic strategies by sensitizing cancer cells to other inhibitors, such as those targeting the PI3K/AKT pathway.[9]
-
Investigate the role of tankyrases in other cellular processes like the Hippo-YAP signaling pathway.[10]
Q3: What is a recommended starting concentration for this compound in a new cell line?
A good starting point for a dose-response experiment is to use a logarithmic dilution series. Based on published data for this compound and other potent tankyrase inhibitors, a broad range of 1 nM to 10,000 nM (10 µM) is often tested.[1] For initial experiments in a new cell line, a concentration range of 10 nM to 1 µM is a reasonable starting point to determine the EC50 for Axin stabilization or downstream effects.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable.[1] Always refer to the manufacturer's specific instructions for solubility and storage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on β-catenin levels or Wnt signaling readout. | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A range of 1 nM to 10 µM is a good starting point.[1] |
| Cell line is not sensitive to Tankyrase inhibition. | Some cell lines may have mutations downstream of the β-catenin destruction complex (e.g., direct β-catenin mutations) or may not rely on Wnt signaling for proliferation.[6] Consider using a cell line known to be sensitive to Tankyrase inhibitors, such as COLO-320DM or SW480.[6][11] | |
| Incorrect experimental duration. | The stabilization of Axin and subsequent degradation of β-catenin are time-dependent processes. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Degradation of this compound. | Ensure proper storage of the compound and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions from a frozen stock for each experiment. | |
| Observed Cell Toxicity or Death | Concentration of this compound is too high. | High concentrations of any compound can lead to off-target effects and cytotoxicity. Determine the IC50 for cell viability using an MTT or similar assay and use concentrations below this value for mechanistic studies. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| On-target toxicity in certain cell types. | Tankyrase inhibitors have been reported to cause gut tissue toxicity in vivo, suggesting that some normal cell types may be sensitive.[5] If working with primary cells or sensitive cell lines, a careful dose-response and viability assessment is crucial. | |
| Variability in Experimental Results | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media composition between experiments. Mycoplasma contamination can also affect cellular responses.[12] |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other Select Tankyrase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | TNKS1 | 10 | - | Biochemical Assay |
| TNKS2 | 7 | - | Biochemical Assay | |
| PARP1 | 710 | - | Biochemical Assay | |
| G007-LK | TNKS1 | 46 | - | Biochemical Assay |
| TNKS2 | 25 | - | Biochemical Assay | |
| XAV-939 | TNKS1 | 11 | - | Cell-free Assay |
| TNKS2 | 4 | - | Cell-free Assay | |
| NVP-TNKS656 | TNKS2 | 6 | - | Biochemical Assay |
| RK-287107 | TNKS1 | 14.3 | - | In vitro Assay |
| TNKS2 | 10.6 | - | In vitro Assay |
Data compiled from multiple sources.[1][13]
Table 2: Effective Concentrations of Tankyrase Inhibitors in Cell Culture
| Compound | Cell Line | Concentration | Observed Effect |
| This compound | DLD1 | 1-10000 nM | Dose-dependent increase of Axin2 protein abundance (EC50 = 319 nM).[1] |
| G007-LK | SW480 | 0.5 µM | Inhibition of TNKS activity.[14] |
| G007-LK | Various | 1 µM | Inhibition of cell growth after 72 hours.[15] |
| XAV-939 | HUVEC, HEK | Not specified | Increase in Axin1 protein levels after 6 hours.[16] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot for Axin2 Stabilization
-
Cell Seeding: Plate the cells of interest (e.g., DLD1 or SW480) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10,000 nM. Include a vehicle-only (DMSO) control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared media containing different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (a 24-hour incubation is a good starting point).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axin2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities and normalize the Axin2 signal to the loading control. Plot the normalized Axin2 levels against the concentration of this compound to determine the EC50.
Protocol 2: Assessing the Effect of this compound on Cell Viability using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.01 µM to 100 µM) in triplicate. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, and the action of this compound.
Caption: General workflow for optimizing this compound concentration in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Tankyrase-IN-2 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tankyrase-IN-2 in cellular models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues related to off-target effects.
FAQs: Understanding Off-Target Effects of this compound
Q1: What are the known on-targets and primary off-targets of this compound?
This compound is a potent inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Its primary intended effect is the stabilization of Axin proteins, leading to the downregulation of β-catenin-mediated transcription.[2][3][4]
A significant known off-target effect of tankyrase inhibitors is the modulation of the Hippo/YAP-TAZ signaling pathway.[5] This occurs through the stabilization of Angiomotin (AMOT) family proteins, which are also targeted for degradation by the TNKS-RNF146 axis.[6] Stabilization of AMOT proteins leads to the cytoplasmic sequestration of YAP/TAZ, thereby inhibiting their transcriptional activity.[6]
Additionally, due to the structural similarity in the NAD+ binding domain, there is potential for cross-reactivity with other Poly(ADP-ribose) polymerase (PARP) family members.[5][7]
Q2: What is the selectivity profile of this compound?
Q3: What are the potential phenotypic consequences of the off-target effects on the Hippo/YAP-TAZ pathway?
Inhibition of YAP/TAZ activity through AMOT stabilization can lead to:
-
Decreased cell proliferation and migration.
-
Induction of apoptosis.
-
Changes in cell morphology and cytoskeletal organization.
These effects can confound the interpretation of results aimed at studying the Wnt/β-catenin pathway exclusively. Therefore, it is crucial to assess the status of the Hippo/YAP-TAZ pathway in your cellular model.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of Wnt/β-catenin signaling. | 1. Compound instability: this compound may be unstable in your specific cell culture medium or experimental conditions. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Cell-line specific differences: The expression levels of TNKS1/2, Axin, or other pathway components may vary between cell lines. 4. Serum interference: Components in the serum may interfere with the inhibitor's activity.[2] | 1. Prepare fresh stock solutions and working dilutions for each experiment. Minimize freeze-thaw cycles. 2. Verify cellular uptake using a suitable assay, if possible. 3. Confirm the expression of key Wnt pathway proteins in your cell line by western blot. 4. Test the inhibitor's efficacy in low-serum conditions to see if the effect is enhanced.[8] |
| Observed phenotype (e.g., apoptosis, decreased proliferation) is stronger than expected from Wnt pathway inhibition alone. | 1. Off-target effects on the Hippo/YAP-TAZ pathway: As mentioned in the FAQs, this is a known off-target effect of tankyrase inhibitors.[6] 2. Other unknown off-targets: The inhibitor may be interacting with other proteins crucial for cell viability. | 1. Assess the status of the Hippo/YAP-TAZ pathway by measuring the protein levels of AMOT, p-YAP, and total YAP, and the nuclear localization of YAP/TAZ. 2. Consider performing a broad off-target profiling screen (e.g., kinome scan, proteome profiling) to identify other potential off-targets. |
| Variability in Axin1/2 or AMOT stabilization. | 1. Suboptimal inhibitor concentration or treatment duration: The kinetics of Axin1/2 and AMOT stabilization can vary. 2. Proteasomal activity: The degradation of these proteins is dependent on the proteasome. 3. Issues with antibody quality for western blotting. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for stabilizing Axin1/2 and AMOT in your cell line. 2. Ensure consistent proteasomal activity across your experiments. As a positive control for protein stabilization, you can use a proteasome inhibitor like MG132.[9] 3. Validate your antibodies for specificity and sensitivity. |
| Difficulty reproducing results from the literature. | 1. Differences in experimental conditions: Cell line passage number, cell density, serum batch, and specific protocol details can all contribute to variability. 2. Compound quality: The purity and activity of the this compound batch may differ. | 1. Carefully document and standardize all experimental parameters. 2. If possible, obtain the inhibitor from the same supplier as the cited study and verify its activity with a biochemical assay. |
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Reference |
| This compound | TNKS1 | 10 | [1] |
| TNKS2 | 7 | [1] | |
| PARP1 | 710 | [1] |
Experimental Protocols
Protocol 1: Biochemical Assay for this compound Activity
This protocol is a generalized method to assess the inhibitory activity of this compound on TNKS1 or TNKS2 in a cell-free system.
Materials:
-
Recombinant human TNKS1 or TNKS2 catalytic domain.
-
Histone proteins (as substrate).
-
Biotinylated NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
96-well plates.
-
Plate reader.
Procedure:
-
Coat a 96-well plate with histone proteins overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in assay buffer.
-
In each well, add the recombinant TNKS enzyme, biotinylated NAD+, and the corresponding dilution of this compound or vehicle control (DMSO).
-
Incubate at room temperature for 1-2 hours to allow the PARsylation reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Immunoblotting for Axin1 and AMOT Stabilization
This protocol describes how to detect the stabilization of Axin1 and AMOT proteins in cells treated with this compound.
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-Axin1, anti-AMOT, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
SDS-PAGE and western blotting equipment.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1, AMOT, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot and quantify the band intensities. An increase in the Axin1 and AMOT bands relative to the loading control indicates protein stabilization.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tankyrase Inhibitor-Induced Intestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the intestinal toxicity associated with Tankyrase inhibitors, using Tankyrase-IN-2 as a primary example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tankyrase inhibitors like this compound?
A1: Tankyrase inhibitors, including this compound, primarily function by inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase 1 and 2 (TNKS1/2).[1][2][3][4] This enzymatic inhibition leads to the stabilization of AXIN proteins, which are key components of the β-catenin destruction complex.[3][5][6] An intact destruction complex promotes the degradation of β-catenin, thereby downregulating the Wnt signaling pathway, which is often hyperactivated in certain cancers like colorectal cancer.[2][7][8]
Q2: Why do Tankyrase inhibitors cause intestinal toxicity?
A2: The intestinal toxicity observed with Tankyrase inhibitors is considered an "on-target" effect. The Wnt/β-catenin signaling pathway is crucial for maintaining the homeostasis of the intestinal epithelium, particularly for the proliferation and differentiation of intestinal stem cells located in the crypts.[9] By inhibiting Tankyrase and subsequently downregulating Wnt signaling, these inhibitors disrupt the normal self-renewal process of the intestinal lining. This can lead to adverse effects such as villus blunting, epithelial degeneration, and inflammation.[9][10]
Q3: Is the intestinal toxicity caused by Tankyrase inhibitors reversible?
A3: The reversibility of intestinal toxicity depends on the dose and duration of treatment. At lower, subtherapeutic doses, the intestinal damage, including enteritis with villus blunting and epithelial degeneration, has been shown to be fully reversible after a recovery period (e.g., 14 days).[9][10] However, at higher, therapeutically relevant doses that induce more severe toxicity like necrotizing and ulcerative enteritis, the recovery may be only partial, with some residual scarring and chronic inflammation.[9][10]
Q4: What are the typical histopathological signs of Tankyrase inhibitor-induced intestinal toxicity in vivo?
A4: Common histopathological findings in animal models (e.g., mice) treated with Tankyrase inhibitors include:
-
Edema and mixed inflammatory cell infiltration in the lamina propria[10]
-
Crypt regeneration and villus regeneration during recovery phases[9][10]
-
In severe cases, extensive mucosal necrosis, ulceration, and submucosal fibroplasia[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality or morbidity in study animals. | Dose of this compound is too high, leading to severe intestinal toxicity. | 1. Review the dose selection. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD). 2. Implement a staggered dosing schedule (e.g., intermittent dosing) to allow for intestinal recovery. 3. Ensure proper animal monitoring, including daily body weight and clinical sign assessment, to enable early intervention. |
| Significant body weight loss (>15-20%) in treated animals. | On-target intestinal toxicity is affecting nutrient absorption and overall health. | 1. Reduce the dose of this compound. 2. Consider co-administration of supportive care agents, such as nutritional supplements or anti-inflammatory agents, after consulting relevant literature and institutional guidelines. 3. Evaluate a different dosing vehicle or formulation to potentially alter the pharmacokinetic profile and reduce peak exposure-related toxicity. |
| Lack of anti-tumor efficacy at well-tolerated doses. | The therapeutic window of the Tankyrase inhibitor is very narrow, with toxic doses overlapping with efficacious doses.[9] | 1. Explore combination therapies. Combining Tankyrase inhibitors with other agents (e.g., MEK, PI3K, or EGFR inhibitors) may allow for lower, less toxic doses of each compound while achieving a synergistic anti-tumor effect.[11][12][13] 2. Investigate alternative Tankyrase inhibitors that may have a better therapeutic index. For example, STP1002 has been reported to have preclinical anti-tumor efficacy without on-target gastrointestinal toxicity.[14] 3. Genetically stratify tumor models, as sensitivity to Tankyrase inhibitors can be dependent on specific mutations (e.g., APC mutations).[11][15] |
| Variability in the severity of intestinal toxicity between animals. | Inconsistent drug administration, differences in gut microbiome, or underlying health status of the animals. | 1. Ensure consistent and accurate dosing techniques (e.g., oral gavage). 2. Use age- and weight-matched animals from a reputable supplier. 3. Acclimatize animals properly before the start of the experiment. 4. Consider co-housing animals to normalize the gut microbiome. |
Quantitative Data Summary
Table 1: In Vivo Toxicity Profile of Tankyrase Inhibitor G-631 in CD-1 Mice (14-Day Study)
| Dose Group | Observation | Finding | Reference |
| 25 mg/kg/day (Oral, QD) | Tolerability | Well-tolerated, no clinical signs or body weight changes. | [16] |
| Histopathology (Day 15) | Minimal to mild small intestine toxicity: villus blunting, epithelial degeneration, mild inflammation. | [10][16] | |
| Reversibility (14-day recovery) | Full recovery of intestinal pathology. | [9][10] | |
| 100 mg/kg/day (Oral, QD) | Tolerability | Not tolerated, mortalities observed. | [16] |
| Histopathology (Day 14) | Extensive villus loss, mucosal necrosis/ulceration, fibrinonecrotic luminal debris. | [10] | |
| Reversibility (14-day recovery) | Partial recovery: shortened villi, submucosal fibroplasia, mixed inflammation. | [9][10] |
Table 2: Comparative In Vitro Potency of Select Tankyrase Inhibitors
| Inhibitor | TNKS1 IC₅₀ (nmol/L) | TNKS2 IC₅₀ (nmol/L) | Reference |
| RK-287107 | 14.3 | 10.6 | [15] |
| G007-LK | ~50-100 (estimated) | ~50-100 (estimated) | [15][17] |
| XAV939 | ~10-11 | ~4 | [15][17] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Intestinal Toxicity
Objective: To evaluate the dose-dependent intestinal toxicity of a Tankyrase inhibitor in a rodent model.
Materials:
-
Tankyrase inhibitor (e.g., this compound)
-
Vehicle control (appropriate for the inhibitor's solubility)
-
CD-1 or similar mouse strain (6-8 weeks old, both sexes)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
-
Body weight scale
-
Formalin (10% neutral buffered) for tissue fixation
-
Histology processing reagents and equipment
-
Microscope
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, Low Dose, Mid Dose, High Dose of Tankyrase inhibitor). A typical group size is 5-10 animals per sex.
-
Dose Preparation: Prepare fresh dosing solutions of the Tankyrase inhibitor in the appropriate vehicle daily.
-
Administration: Administer the inhibitor or vehicle via oral gavage once daily (or as per the desired schedule) for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
Animals reaching a predetermined endpoint (e.g., >20% body weight loss, severe morbidity) should be euthanized.
-
-
Necropsy and Tissue Collection:
-
At the end of the treatment period, euthanize the animals.
-
Perform a gross examination of all organs, paying close attention to the gastrointestinal tract.
-
Collect sections of the small intestine (duodenum, jejunum, ileum) and large intestine.
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Histopathological Analysis:
-
Process the fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic evaluation of the intestinal sections.
-
Score the following parameters: villus length, crypt depth, epithelial necrosis/degeneration, inflammation, and ulceration.
-
-
Recovery Assessment (Optional): Include satellite groups that are treated for the same duration and then allowed a recovery period (e.g., 14 or 28 days) without treatment before necropsy and histopathological analysis to assess the reversibility of any observed toxicity.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis in Intestinal Tissue
Objective: To confirm the on-target activity of the Tankyrase inhibitor in the intestine.
Materials:
-
Intestinal tissue samples from the in vivo toxicity study (snap-frozen in liquid nitrogen)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-AXIN1, anti-β-catenin, anti-c-Myc)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Protein Extraction: Homogenize the frozen intestinal tissue samples in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a PD biomarker (e.g., AXIN1). An increase in AXIN1 levels would indicate target engagement.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of the biomarker between vehicle- and inhibitor-treated groups.
Visualizations
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Tankyrase-IN-2 vehicle effects in experiments
Welcome to the technical support center for Tankyrase-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used vehicle for in vitro studies.[1] It is also soluble in DMF and ethanol.
Q2: What is the maximum recommended concentration of DMSO for in vitro assays?
A2: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 1%.[2][3] However, it is best practice to keep the final DMSO concentration at or below 0.5%, and ideally as low as 0.1%, to minimize off-target effects.[2][4][5] Some primary cells and sensitive cell lines may show toxicity at concentrations lower than 1%.[2][4] It is always recommended to perform a vehicle toxicity test to determine the optimal concentration for your specific cell line and assay duration.[2]
Q3: How should I prepare the vehicle control for my in vitro experiment?
A3: The vehicle control should contain the same final concentration of the vehicle (e.g., DMSO) as the highest concentration used in your experimental treatments.[6] If you are performing a dose-response experiment with serial dilutions of this compound, the concentration of DMSO will decrease with each dilution. In this scenario, it is critical to have a vehicle control that matches the DMSO concentration of the highest drug concentration to accurately assess any vehicle-induced effects.[7]
Q4: What are the potential off-target effects of DMSO in cell-based assays?
A4: DMSO is not inert and can have biological effects, which may confound experimental results. These effects can be cell-line specific and concentration-dependent.[8] Known off-target effects of DMSO include:
-
Induction of cell differentiation: In some cell lines, like HL-60, DMSO can induce differentiation.[9]
-
Alteration of gene expression and signaling pathways: DMSO has been shown to affect various signaling pathways, including the PI3K/AKT and MAPK pathways.[8][10] Importantly, DMSO can also modulate the Wnt/β-catenin signaling pathway, which is the primary target of Tankyrase inhibitors.[11]
-
Effects on cell growth and viability: While generally well-tolerated at low concentrations, higher concentrations of DMSO can be cytotoxic.[4][12] Some studies have even observed a slight increase in cell number at very low DMSO concentrations in certain ovarian carcinoma cell lines.[13]
Q5: What is a suitable vehicle for in vivo administration of this compound?
A5: The choice of an in vivo vehicle depends on the route of administration and the required solubility. A formulation used for a similar potent and selective tankyrase inhibitor consisted of 5% DMSO, 50% PEG400, and 45% saline for oral administration in mice.[14] For hydrophobic compounds like many tankyrase inhibitors, vehicles such as corn oil have also been used.[1] It is crucial to perform formulation and tolerability studies to determine the optimal vehicle for your specific animal model and experimental design.
Q6: How do I prepare the vehicle control for an in vivo study?
A6: The in vivo vehicle control group should receive the identical formulation as the treatment group, but without the active compound (this compound).[15][16] This means the vehicle control animals will be administered the same volume of the vehicle (e.g., 5% DMSO, 50% PEG400, and 45% saline) on the same schedule as the drug-treated animals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected results in vehicle control group (e.g., changes in cell morphology, viability, or signaling) | The concentration of the vehicle (e.g., DMSO) is too high and causing off-target effects. | 1. Perform a vehicle dose-response curve: Test a range of vehicle concentrations (e.g., 0.01% to 1% DMSO) to determine the highest concentration that does not affect your cells. 2. Lower the vehicle concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your assay, thus reducing the final vehicle concentration.[7] |
| The vehicle itself is affecting the signaling pathway of interest. | 1. Review the literature: Check for known effects of your chosen vehicle on the signaling pathway you are studying. For example, DMSO has been reported to influence Wnt/β-catenin signaling.[11] 2. Consider an alternative vehicle: If significant interference is observed, explore other solvents in which this compound is soluble. | |
| Variability between replicate wells/animals in the vehicle control group | Inconsistent preparation or administration of the vehicle. | 1. Ensure thorough mixing: When preparing the final dilutions in media or other aqueous solutions, ensure the vehicle is completely and uniformly mixed. 2. Standardize administration: For in vivo studies, ensure the route and technique of administration are consistent across all animals. |
| Precipitation of this compound upon dilution in aqueous media | The solubility limit of the compound has been exceeded. | 1. Increase the concentration of the organic solvent in the stock solution: This will allow for a smaller volume to be added to the aqueous solution. 2. Use a gentle mixing method: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing to facilitate dissolution.[4] 3. Sonication: In some cases, brief sonication can aid in dissolving the compound.[4] |
| Observed phenotype is difficult to distinguish from potential vehicle effects | The experimental design lacks the appropriate controls to isolate the effect of the compound. | 1. Include a "no treatment" control: In addition to the vehicle control, a group of cells or animals that receives no treatment can help differentiate between the effects of the vehicle and the baseline state. 2. Use a structurally related inactive compound: If available, a molecule that is structurally similar to this compound but lacks inhibitory activity can serve as an excellent negative control. |
Experimental Protocols & Data
In Vitro Vehicle Control Protocol (DMSO)
-
Determine the Maximum Tolerated DMSO Concentration:
-
Plate your cells at the desired density for your experiment.
-
Prepare a serial dilution of DMSO in your cell culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%).
-
Include a "medium only" control.
-
Incubate the cells for the same duration as your planned experiment.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
The highest concentration of DMSO that does not significantly impact cell viability is your maximum tolerated concentration.
-
-
Preparing this compound Stock and Working Solutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
For your experiment, dilute the stock solution in cell culture medium to achieve your desired final concentrations, ensuring the final DMSO concentration does not exceed the predetermined maximum.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as you would for your highest concentration of this compound.
-
Quantitative Data Summary
| Parameter | In Vitro (Cell-Based Assays) | In Vivo (Mouse Models) |
| Recommended Vehicle | DMSO | 5% DMSO, 50% PEG400, 45% Saline (Oral) |
| Typical Final Vehicle Concentration | ≤ 0.5% (ideally ≤ 0.1%) | N/A (vehicle is part of the formulation) |
| Vehicle Control | Matched final concentration of the vehicle in media | Identical formulation without the active compound |
Visualizations
Signaling Pathway: Tankyrase and the Wnt/β-catenin Pathway
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow: In Vitro Vehicle Control
Caption: Workflow for including appropriate vehicle controls in in vitro experiments.
Logical Relationship: Troubleshooting Vehicle Effects
Caption: Decision tree for troubleshooting unexpected vehicle control effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 9. Novel Insights into the Role of Kras in Myeloid Differentiation: Engaging with Wnt/β-Catenin Signaling [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Wnt- and β-catenin-dependent pathway for mammalian cardiac myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. bbf.uns.edu.ar [bbf.uns.edu.ar]
Technical Support Center: Troubleshooting Resistance to Tankyrase-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing resistance mechanisms to the Tankyrase inhibitor, Tankyrase-IN-2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and troubleshooting scenarios that may arise during your research with this compound.
Q1: I am not observing the expected decrease in Wnt/β-catenin signaling upon treatment with this compound. What could be the reason?
A1: There are several potential reasons for the lack of response to this compound. Here's a troubleshooting workflow to identify the cause:
-
Cell Line Authenticity and Passage Number:
-
Verify your cell line: Ensure the cell line you are using is authentic and has the expected genetic background (e.g., APC mutation for Wnt-dependent cancers).
-
Check passage number: High passage numbers can lead to genetic drift and altered signaling pathways. Use low-passage, authenticated cells for your experiments.
-
-
Inhibitor Activity and Concentration:
-
Confirm inhibitor integrity: Ensure your stock of this compound is not degraded. Prepare fresh dilutions for each experiment.
-
Optimize inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 can vary significantly between cell lines.[1][2]
-
-
Wnt Pathway Status:
-
Assess baseline Wnt activity: Confirm that your cell line has active Wnt/β-catenin signaling at baseline using a luciferase reporter assay.
-
Check for downstream mutations: Mutations downstream of the β-catenin destruction complex, such as in CTNNB1 (the gene encoding β-catenin), can render the cells insensitive to Tankyrase inhibition.[3] Sequence key Wnt pathway genes if resistance is suspected.
-
-
Experimental Readout:
-
Validate your assay: Ensure your method for measuring Wnt signaling (e.g., luciferase reporter, qPCR for target genes, Western blot for β-catenin) is working correctly with appropriate positive and negative controls.
-
Q2: My cells initially respond to this compound, but they develop resistance over time. What are the likely mechanisms?
A2: Acquired resistance to Tankyrase inhibitors is a known phenomenon. The primary mechanisms include:
-
Secondary Mutations in the Wnt/β-catenin Pathway:
-
Loss of AXIN1: The most common mechanism is the acquisition of loss-of-function mutations in AXIN1.[4] Since Tankyrase inhibitors work by stabilizing AXIN1, its absence bypasses the inhibitor's mechanism of action.
-
Actionable Step: Perform Western blotting to check for the loss of AXIN1 protein expression. Sequence the AXIN1 gene in your resistant cell lines to identify potential mutations.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of mTOR Signaling: Resistant cells can upregulate the mTOR pathway to maintain proliferation.[5]
-
Activation of MAPK/ERK and PI3K/AKT Signaling: Increased activity of these pathways can compensate for the inhibition of Wnt signaling.
-
YAP/TAZ Signaling: The Hippo-YAP pathway can also be activated to promote cell survival and proliferation.[6]
-
Actionable Step: Use Western blotting to probe for increased phosphorylation of key proteins in these pathways (e.g., p-mTOR, p-ERK, p-AKT). Consider combination therapy with inhibitors of the activated bypass pathway.
-
Q3: How can I confirm that resistance in my cell line is due to a specific bypass pathway?
A3: To confirm the involvement of a specific bypass pathway, you can use a combination of approaches:
-
Western Blot Analysis: Compare the phosphorylation status of key signaling molecules in your sensitive and resistant cell lines. An increase in the phosphorylated (active) form of proteins like AKT, ERK, or S6K in the resistant line suggests the activation of that pathway.
-
Combination Therapy (Synergy): Treat your resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an mTOR inhibitor like rapamycin, a MEK inhibitor like trametinib, or a PI3K inhibitor like alpelisib). A synergistic effect (greater inhibition of cell growth than either drug alone) provides strong evidence for the involvement of that pathway in resistance.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout key components of the suspected bypass pathway in your resistant cells. If this restores sensitivity to this compound, it confirms the pathway's role in resistance.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Tankyrase inhibitors, illustrating the differences between sensitive and resistant cell lines.
Table 1: Growth Inhibition (GI50) of Tankyrase Inhibitor G007-LK in a Panel of Cancer Cell Lines. [7][8]
| Cell Line | Cancer Type | GI50 (µM) | Sensitivity |
| COLO 320DM | Colorectal Cancer | < 1 | Sensitive |
| OVCAR-4 | Ovarian Cancer | < 1 | Sensitive |
| A-498 | Kidney Cancer | > 10 | Resistant |
| HCT-15 | Colorectal Cancer | > 10 | Resistant |
| UO-31 | Kidney Cancer | > 10 | Resistant |
Table 2: IC50 Values of Tankyrase Inhibitor XAV939 in Hepatocellular Carcinoma (HCC) Cell Lines. [1]
| Cell Line | β-catenin Mutation Status | XAV939 IC50 (µM) |
| Huh7 | Wild-type | 25.29 ± 3.98 |
| Hep40 | Wild-type | 52.75 |
| HepG2 | Mutant | 80.71 ± 9.33 |
Table 3: Effect of Tankyrase Inhibitor G007-LK on Wnt/β-catenin Signaling Reporter Activity. [7]
| Cell Line | IC50 (nM) for Luciferase Reporter Inhibition |
| COLO 320DM | 1.1 |
| OVCAR-4 | 1.3 |
| A-498 | > 1000 |
| HCT-15 | > 1000 |
Table 4: Fold Change in Wnt Target Gene Expression upon G007-LK Treatment (1 µM for 24h). [7]
| Gene | COLO 320DM (Log2 Fold Change) | OVCAR-4 (Log2 Fold Change) | A-498 (Log2 Fold Change) | HCT-15 (Log2 Fold Change) |
| AXIN2 | -2.5 | -2.0 | -0.5 | -0.8 |
| MYC | -1.8 | -1.5 | -0.2 | -0.4 |
| CCND1 | -1.2 | -1.0 | -0.1 | -0.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Materials:
-
Cells of interest
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla plasmid.
-
After 24 hours, treat the cells with this compound or vehicle.
-
After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the TOPFlash/FOPFlash luciferase activity to the Renilla luciferase activity.
-
Western Blot for Key Signaling Proteins
This protocol is used to analyze the protein levels of AXIN1, β-catenin, and phosphorylated forms of bypass pathway proteins.
-
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXIN1, anti-β-catenin, anti-p-AKT, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following drug treatment.
-
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with this compound at various concentrations.
-
Incubate for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to addressing this compound resistance.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: XAV939 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Time-course optimization for Tankyrase-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tankyrase-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[2][3] By inhibiting the catalytic activity of tankyrases, this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of target proteins.[4][5] A key substrate of tankyrases is Axin, a crucial component of the β-catenin destruction complex.[2][3][6] Inhibition of tankyrase leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin and suppresses the canonical Wnt/β-catenin signaling pathway.[2][4][6]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific biological question being addressed. Based on available data, a good starting point for concentration is in the range of 10 nM to 1 µM. For time-course experiments, a range of 4 to 72 hours is recommended to capture both early and late cellular responses. For instance, changes in Axin2 mRNA levels have been observed as early as 4 hours post-treatment, while effects on cell proliferation may require longer incubations of 72 hours or more.[7][8]
Q3: I am not observing the expected downstream effects on the Wnt/β-catenin pathway. What are some potential reasons?
Several factors could contribute to a lack of response. Here are a few troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to tankyrase inhibition. The genetic background, particularly mutations in the Wnt pathway (e.g., APC mutations), can significantly influence the outcome.[7] It is advisable to use a positive control cell line known to be responsive to tankyrase inhibitors, such as COLO-320DM or SW480.[3][4]
-
Compound Integrity and Solubility: Ensure that this compound is properly stored and handled to maintain its activity. It is typically dissolved in DMSO.[1] Repeated freeze-thaw cycles should be avoided.[1] Confirm the final concentration of DMSO in your experiments is consistent and at a non-toxic level for your cells (typically <0.1%).
-
Incubation Time: The kinetics of the response can vary. Perform a time-course experiment to identify the optimal time point for observing changes in your readouts of interest (e.g., Axin stabilization, β-catenin degradation, target gene expression).
-
Assay Sensitivity: The method used to measure the downstream effects might not be sensitive enough. For instance, when using a luciferase reporter assay, ensure that the reporter construct is responsive in your cell line and that you have optimized the transfection and assay conditions.[7][8]
Q4: I am observing significant cell toxicity at my desired concentration. What can I do to mitigate this?
If you observe excessive cytotoxicity, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value for cell viability in your specific cell line. This will help you identify a concentration that effectively inhibits the target without causing widespread cell death.
-
Shorter Incubation Times: It's possible that prolonged exposure to the inhibitor is toxic. Try shorter incubation periods that are sufficient to observe the desired molecular effects.
-
Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects.[1] Lowering the concentration may help to minimize these.
-
Serum Concentration: The presence and concentration of serum in your culture media can sometimes influence the efficacy and toxicity of small molecules. You may need to optimize serum conditions for your experiments.
Q5: How can I confirm that this compound is engaging its target in my cells?
A key indicator of target engagement is the stabilization of tankyrase itself and its substrate, Axin. Upon inhibition of their catalytic activity, tankyrases undergo less auto-PARsylation, which leads to reduced degradation and subsequent accumulation of the tankyrase proteins.[3] You can monitor the protein levels of TNKS1, TNKS2, and AXIN1/2 by Western blotting. An increase in the levels of these proteins upon treatment is a good pharmacodynamic marker of target engagement.[3]
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| TNKS1 IC50 | 10 nM | [1] |
| TNKS2 IC50 | 7 nM | [1] |
| PARP1 IC50 | 710 nM | [1] |
Table 2: Recommended Concentration and Time-Course for Cellular Assays
| Assay Type | Recommended Concentration Range | Recommended Time Points | Key Readouts |
| Wnt Signaling Reporter Assay | 10 nM - 1 µM | 24, 48, 72 hours | Luciferase activity |
| Western Blotting | 100 nM - 1 µM | 4, 8, 24, 48 hours | AXIN1/2, active β-catenin, TNKS1/2 |
| RT-qPCR | 100 nM - 1 µM | 4, 8, 24 hours | AXIN2, MYC, CCND1 |
| Cell Viability/Proliferation | 10 nM - 10 µM | 72, 96, 120 hours | MTS, CellTiter-Glo |
Experimental Protocols
Protocol 1: Western Blotting for Wnt/β-catenin Pathway Components
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against AXIN1, AXIN2, active β-catenin (non-phospho Ser33/37/Thr41), total β-catenin, TNKS1, and TNKS2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: WNT/β-catenin Signaling Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours of transfection, treat the cells with a range of concentrations of this compound. In some experimental setups, Wnt signaling can be stimulated with Wnt3a conditioned media or LiCl.[8][9]
-
Lysis and Luciferase Measurement: After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOPflash activity to the Renilla luciferase activity.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for time-course optimization of this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Mimicking Pharmacological Inhibition: A Comparative Guide to siRNA Knockdown of TNKS1/2 and Tankyrase-IN-2 Effects
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological inhibition of a target is crucial for robust experimental design and interpretation. This guide provides an objective comparison of siRNA-mediated knockdown of Tankyrase 1 and 2 (TNKS1/2) and the effects of the potent small molecule inhibitor, Tankyrase-IN-2. Both approaches are pivotal in studying the roles of tankyrases in cellular processes, particularly in the context of Wnt/β-catenin signaling.
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the Wnt/β-catenin signaling pathway.[1][2] They act by PARsylating (poly-ADP-ribosylating) Axin, a central component of the β-catenin destruction complex.[2][3] This modification leads to the ubiquitination and subsequent proteasomal degradation of Axin.[3][4] The resulting decrease in Axin levels destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, which is implicated in various cancers.[5][6] Both siRNA-mediated knockdown and pharmacological inhibition by molecules like this compound aim to counteract this process, albeit through different mechanisms.
Comparative Analysis of Cellular Effects
The primary consequence of both siRNA knockdown of TNKS1/2 and treatment with this compound is the stabilization of Axin proteins (AXIN1 and AXIN2).[7][8] This stabilization enhances the formation of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[9][10] Consequently, the nuclear levels of β-catenin decrease, resulting in the downregulation of Wnt target genes such as c-Myc and Cyclin D1.[5]
Studies in various cancer cell lines, including hepatocellular carcinoma and colorectal cancer, have demonstrated that both approaches lead to reduced cell proliferation and colony formation.[7][11] While both methods achieve a similar biological outcome, the kinetics and specificity can differ. siRNA offers target-specific reduction of protein expression, whereas small molecule inhibitors can have off-target effects. Conversely, inhibitors provide temporal control and dose-dependent effects that are more challenging to achieve with siRNA.
Quantitative Data Summary
The following tables summarize the comparative quantitative effects of siRNA knockdown of TNKS1/2 and inhibition by a tankyrase inhibitor on key components of the Wnt/β-catenin pathway.
| Treatment | Target | Cell Line | Change in Nuclear β-catenin Level | Change in Axin1/2 Protein Level | Reference |
| siRNA TNKS1 | TNKS1 | HepG2, Huh7 | Decrease | Increase | [7][12] |
| siRNA TNKS2 | TNKS2 | HepG2, Huh7 | Greater decrease than TNKS1 siRNA | Increase | [12] |
| Tankyrase Inhibitor (XAV939) | TNKS1/2 | HepG2, Huh7, Hep40 | Decrease | Increase | [7] |
| Treatment | Target | Cell Line | Change in Cell Proliferation | Change in Wnt Reporter Activity (TOPflash) | Reference |
| siRNA TNKS1/2 | TNKS1/2 | HepG2, Huh7 | Reduction | Not specified | [7] |
| Tankyrase Inhibitor (XAV939) | TNKS1/2 | HepG2, Huh7 | Inhibition | Attenuated | [7][13] |
Experimental Protocols
siRNA-Mediated Knockdown of TNKS1/2
This protocol outlines the general steps for transiently knocking down TNKS1 and TNKS2 using small interfering RNA (siRNA).
Materials:
-
TNKS1 and TNKS2 specific siRNAs and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell culture plates, medium, and cells.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA and protein levels using qPCR and Western blotting, respectively.[14][15][16]
Tankyrase Inhibitor Treatment
This protocol describes the general procedure for treating cells with a tankyrase inhibitor like this compound or XAV939.
Materials:
-
Tankyrase inhibitor (e.g., XAV939).
-
DMSO (for stock solution preparation).
-
Cell culture medium and cells.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the tankyrase inhibitor in DMSO.
-
Cell Seeding: Plate cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of the tankyrase inhibitor. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be harvested for analysis of protein levels (Western blot), gene expression (qPCR), or assessed for phenotypic changes such as cell viability or reporter gene activity.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the Wnt/β-catenin signaling pathway and the experimental workflow for comparing siRNA and inhibitor effects.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qiagen.com [qiagen.com]
- 16. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Tankyrase-IN-2 Specificity and Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tankyrase-IN-2, a potent inhibitor of Tankyrase enzymes (TNKS1 and TNKS2), with other commonly used alternatives, XAV939 and IWR-1. The focus is on evaluating inhibitor specificity through rescue experiments and comparing their performance based on available experimental data.
Introduction to Tankyrase Inhibition
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway. By poly(ADP-ribosyl)ating (PARsylating) Axin, a key component of the β-catenin destruction complex, Tankyrases mark it for ubiquitination and proteasomal degradation. This leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes, which are often implicated in cancer development and progression.
Inhibitors of Tankyrase, such as this compound, XAV939, and IWR-1, are valuable research tools and potential therapeutic agents. They function by stabilizing Axin, thereby promoting β-catenin degradation and inhibiting Wnt signaling. However, the specificity of these small molecules is a critical parameter to ensure that observed biological effects are genuinely due to the inhibition of the intended target. Rescue experiments are a gold-standard method for validating the on-target activity of a small molecule inhibitor.
Comparison of Tankyrase Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of this compound, XAV939, and IWR-1 against their primary targets, TNKS1 and TNKS2, and a common off-target, PARP1. Lower IC50 values indicate higher potency.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | Selectivity (PARP1 vs. TNKS1/2) |
| This compound | 10 | 7 | 710 | ~71-101 fold |
| XAV939 | 11 | 4 | - (Modest activity reported) | - |
| IWR-1 | 131 | - | - (Considered selective) | - |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparative studies under identical conditions are limited.
Rescue Experiments to Confirm Specificity
A rescue experiment is designed to demonstrate that the effect of an inhibitor is due to its interaction with the intended target. The general principle involves introducing a version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed by the expression of the resistant target, it strongly suggests that the inhibitor's primary mechanism of action is through that target.
Experimental Workflow for a this compound Rescue Experiment
Orthogonal Assays to Validate Tankyrase-IN-2's Effect on Wnt Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays to validate the inhibitory effect of Tankyrase inhibitors, such as Tankyrase-IN-2, on the canonical Wnt signaling pathway. Due to the limited availability of public data specifically for this compound, this guide utilizes experimental data from well-characterized and structurally related Tankyrase inhibitors, XAV939 and G007-LK, as representative examples. These assays provide robust and complementary evidence of target engagement and downstream pathway modulation.
Introduction to Tankyrase Inhibition and Wnt Signaling
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer. A key regulatory component of this pathway is the β-catenin destruction complex, which includes the scaffold protein Axin. Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription of pro-proliferative target genes.[1][2][3][4][5][6]
Tankyrase inhibitors, like this compound, XAV939, and G007-LK, function by inhibiting the catalytic activity of Tankyrases.[2][3] This leads to the stabilization of Axin, enhancement of the β-catenin destruction complex activity, and subsequent degradation of β-catenin, ultimately suppressing Wnt pathway signaling.[2][3][5] To rigorously validate the efficacy of these inhibitors, it is essential to employ orthogonal assays that measure different endpoints within the signaling cascade. This guide focuses on two such critical assays: the TCF/LEF reporter assay and Western blotting for key pathway proteins.
Comparative Analysis of Orthogonal Assays
Two primary orthogonal methods for validating the effect of Tankyrase inhibitors on the Wnt pathway are the TCF/LEF luciferase reporter assay and Western blot analysis of key signaling proteins.
-
TCF/LEF Luciferase Reporter Assay (TOPflash Assay): This is a cell-based assay that directly measures the transcriptional activity of the β-catenin/TCF/LEF complex.[7][8] Cells are transfected with a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Inhibition of the Wnt pathway by a Tankyrase inhibitor leads to a quantifiable decrease in luciferase activity.
-
Western Blot Analysis: This biochemical technique is used to measure the protein levels of specific components of the Wnt signaling pathway. In the context of Tankyrase inhibition, Western blotting is crucial for demonstrating the stabilization of Axin proteins (Axin1 and Axin2) and the subsequent degradation of β-catenin.
Data Presentation:
The following tables summarize quantitative data from studies using the representative Tankyrase inhibitors XAV939 and G007-LK.
Table 1: Effect of Tankyrase Inhibitors on TCF/LEF Reporter Activity (TOPflash Assay)
| Cell Line | Inhibitor | Concentration | Inhibition of Reporter Activity | Reference |
| Huh7 | XAV939 | 10 µM | ~50% reduction | [7][8] |
| Huh7 | XAV939 | 20 µM | ~75% reduction | [7][8] |
| Huh7 | XAV939 | 40 µM | ~90% reduction | [7][8] |
| Hep40 | XAV939 | 10 µM | ~40% reduction | [7][8] |
| Hep40 | XAV939 | 20 µM | ~60% reduction | [7][8] |
| Hep40 | XAV939 | 40 µM | ~80% reduction | [7][8] |
| COLO 320DM | G007-LK | ~10 nM (IC50) | 50% inhibition | [9] |
| OVCAR-4 | G007-LK | ~50 nM (IC50) | 50% inhibition | [9] |
Table 2: Effect of Tankyrase Inhibitors on Axin and β-catenin Protein Levels (Western Blot)
| Cell Line | Inhibitor | Concentration | Effect on Axin1/2 Levels | Effect on β-catenin Levels | Reference |
| SW480 | XAV939 | 2.5 µM | Increased Axin | Decreased | |
| DLD-1 | XAV939 | 10 µM | Increased Axin2 | Decreased | |
| SW480 | G007-LK | 1 µM | Increased Axin1 & Axin2 | Decreased | [1][3] |
| COLO 320DM | G007-LK | 1 µM | Increased Axin1 & Axin2 | Decreased | [9] |
Experimental Protocols
TCF/LEF Luciferase Reporter Assay (TOPflash Assay)
Objective: To quantify the transcriptional activity of the β-catenin/TCF/LEF complex in response to Tankyrase inhibition.
Materials:
-
Mammalian cell line responsive to Wnt signaling (e.g., HEK293T, SW480)
-
TOPflash and FOPflash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Tankyrase inhibitor (e.g., this compound)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the Tankyrase inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated control.
Western Blot for Axin and β-catenin
Objective: To determine the protein levels of Axin and β-catenin following treatment with a Tankyrase inhibitor.
Materials:
-
Mammalian cell line (e.g., SW480, DLD-1)
-
Tankyrase inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Tankyrase inhibitor at desired concentrations for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control to determine relative protein levels.
Mandatory Visualization
Caption: Canonical Wnt signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-Head Comparison: Tankyrase-IN-2 vs. IWR-1 in Wnt Signaling Inhibition
A Detailed Guide for Researchers in Drug Discovery and Cellular Biology
In the landscape of Wnt/β-catenin signaling pathway inhibitors, Tankyrase-IN-2 and IWR-1 have emerged as critical tools for researchers. Both small molecules target tankyrase enzymes, key regulators of the β-catenin destruction complex, yet they exhibit distinct biochemical profiles. This guide provides a comprehensive head-to-head comparison of this compound and IWR-1, presenting available experimental data, detailed protocols for their evaluation, and visual representations of their mechanism of action to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Stabilizing the β-Catenin Destruction Complex
Both this compound and IWR-1 function by inhibiting the enzymatic activity of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of Axin, a scaffold protein in the β-catenin destruction complex. By inhibiting tankyrases, both compounds lead to the stabilization and accumulation of Axin. This, in turn, enhances the degradation of β-catenin, a central mediator of the canonical Wnt signaling pathway, ultimately leading to the downregulation of Wnt target gene expression.
A key distinction between the two inhibitors lies in their binding mode to the tankyrase enzyme. IWR-1 is known to bind to a unique "induced pocket" located adjacent to the nicotinamide binding site of the NAD+ substrate. This distinct binding site contributes to its selectivity for tankyrases over other PARP family members. While the precise binding site of this compound has not been as extensively characterized in publicly available literature, its high potency and selectivity for TNKS1/2 suggest a highly specific interaction with the enzyme.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and IWR-1. It is important to note that the data are compiled from various sources and experimental conditions, which may not be directly comparable. A definitive comparison of potency would require side-by-side analysis in the same experimental setup.
Table 1: Biochemical Activity
| Inhibitor | Target | IC50 | Source |
| This compound | TNKS1 | 10 nM | [1] |
| TNKS2 | 7 nM | [1] | |
| PARP1 | 710 nM | [1] | |
| IWR-1 | TNKS1 | 131 nM | [2] |
| TNKS2 | 56 nM | [2] | |
| Wnt/β-catenin pathway | 180 nM (in L-cells expressing Wnt3A) | [3][4] |
Table 2: Cellular Activity
| Inhibitor | Assay | Cell Line | EC50 / Effect | Source |
| This compound | Axin2 protein increase | DLD1 | 319 nM | [1] |
| Tankyrase protein increase | DLD1 | 320 nM | [1] | |
| IWR-1 | TOPFLASH reporter assay | MDA-MB-231, RKO | Attenuates activity | [5] |
| Axin1/2 stabilization | MDA-MB-231 | Observed | [6] |
Table 3: Physicochemical Properties
| Property | This compound | IWR-1 | Source |
| Solubility | DMSO: 10 mg/mL, DMF: 10mg/mL, Ethanol: 10mg/mL | DMSO: ~20 mg/mL, DMF: ~20 mg/mL | [7][8] |
| Storage Stability | Powder (-20°C): ≥ 2 years (predicted) | Powder (-20°C): ≥ 2 years | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and a typical experimental workflow for comparing these inhibitors, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the point of intervention for this compound and IWR-1.
Caption: A generalized experimental workflow for the head-to-head comparison of this compound and IWR-1.
Experimental Protocols
The following are detailed methodologies for key experiments to compare this compound and IWR-1.
In Vitro Tankyrase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified Tankyrase 1 and 2 enzymes.
Materials:
-
Recombinant human Tankyrase 1 and Tankyrase 2 enzymes
-
Histone H4 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
This compound and IWR-1 stock solutions in DMSO
-
Plate reader
Procedure:
-
Coat a 96-well streptavidin plate with biotinylated histone H4.
-
Prepare serial dilutions of this compound and IWR-1 in assay buffer.
-
Add the recombinant Tankyrase enzyme to each well, followed by the addition of the inhibitors or DMSO (vehicle control).
-
Initiate the PARsylation reaction by adding NAD+.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate and add the detection substrate.
-
Measure the signal using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Wnt/β-catenin Reporter Assay (TOP/FOPflash)
Objective: To measure the inhibitory effect of the compounds on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash (contains TCF/LEF binding sites driving luciferase expression) and FOPflash (mutated TCF/LEF sites, as a negative control) reporter plasmids
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound and IWR-1 stock solutions in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with TOPflash (or FOPflash) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with serial dilutions of this compound or IWR-1 for a predetermined time (e.g., 6 hours).
-
Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a for another period (e.g., 16-24 hours).
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 values based on the inhibition of Wnt3a-induced reporter activity.
Western Blot Analysis of Axin and β-catenin
Objective: To visually and semi-quantitatively assess the effect of the inhibitors on the protein levels of Axin and β-catenin.
Materials:
-
DLD1, SW480, or other relevant cell lines
-
This compound and IWR-1 stock solutions in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Axin1, Axin2, β-catenin, phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound or IWR-1 for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare the effects of the inhibitors.
Conclusion
Both this compound and IWR-1 are potent inhibitors of the Wnt/β-catenin signaling pathway through their targeting of tankyrase enzymes. Based on the available data, this compound appears to be a more potent inhibitor of TNKS1 and TNKS2 in biochemical assays. However, a direct comparison of their cellular efficacy is challenging due to the lack of head-to-head studies. The distinct binding mode of IWR-1 to an "induced pocket" may offer advantages in terms of selectivity and the potential for developing next-generation inhibitors.
For researchers aiming to select the most appropriate inhibitor, the choice may depend on the specific experimental context, including the cell type, the desired potency, and the importance of off-target effects. The experimental protocols provided in this guide offer a framework for conducting a thorough in-house comparison of these two valuable research tools. Ultimately, direct comparative studies are needed to definitively delineate the superior compound for specific applications in Wnt pathway research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. glpbio.com [glpbio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validating the anti-tumor effects of Tankyrase-IN-2 in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Tankyrase-IN-2 with other notable tankyrase inhibitors, XAV939 and G007-LK, across various cancer models. The data presented is compiled from preclinical studies and aims to offer an objective overview of their performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Tankyrase Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in regulating the stability of AXIN proteins, which are key components of the β-catenin destruction complex.[1][2][3] In many cancers, particularly colorectal cancer, the Wnt/β-catenin signaling pathway is hyperactivated, often due to mutations in genes like APC. By inhibiting tankyrase activity, compounds like this compound can stabilize AXIN, leading to the degradation of β-catenin and the subsequent suppression of Wnt-driven tumor growth.[1][2][3]
Comparative Efficacy of Tankyrase Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activities of this compound, XAV939, and G007-LK in various cancer cell lines and xenograft models.
In Vitro Anti-Tumor Activity
| Inhibitor | Cancer Cell Line | Assay | Endpoint | Result |
| This compound | DLD-1 (Colorectal) | Western Blot | Axin2 Accumulation | EC50 = 319 nM[1][2] |
| G007-LK | COLO-320DM (Colorectal) | Colony Formation | Growth Inhibition | Significant Inhibition[4] |
| SW403 (Colorectal) | Colony Formation | Growth Inhibition | Significant Inhibition[4] | |
| DLD-1 (Colorectal) | Colony Formation | Growth Inhibition | No Significant Inhibition[4] | |
| HCT-15 (Colorectal) | Colony Formation | Growth Inhibition | No Significant Inhibition[4] | |
| XAV939 | SW480 (Colorectal, 3D culture) | Cell Viability | Growth Inhibition | ~52% inhibition at 20 µM[5] |
| SW480 (Colorectal, 2D culture) | Cell Viability | Growth Inhibition | No significant inhibition[5] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | DLD-1 Xenograft | 30 mg/kg, oral | Not explicitly quantified, but significant[1][2] |
| G007-LK | COLO-320DM Xenograft | 50 mg/kg, i.p., daily | ~60%[4] |
| SW403 Xenograft | 50 mg/kg, i.p., daily | ~71% | |
| XAV939 | Colorectal Cancer Patient-Derived Xenograft | 25 mg/kg (with 5-FU) | 45% (combination therapy)[6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., DLD-1, COLO-320DM, SW403) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
-
Cell Lysis: Treat cultured cells with the desired concentration of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin2, MYC, β-catenin, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 DLD-1 cells suspended in Matrigel into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to an average volume of 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose (e.g., 30 mg/kg) daily. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Axin2).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Conclusion
This compound is a potent and selective inhibitor of tankyrase enzymes with demonstrated anti-tumor activity in preclinical models of colorectal cancer. Its ability to stabilize Axin2 and suppress the Wnt/β-catenin signaling pathway provides a strong rationale for its further development. While direct comparative studies are limited, the available data suggests that this compound has a favorable profile in terms of potency and in vivo efficacy. Further investigations, including head-to-head comparisons with other tankyrase inhibitors in a broader range of cancer models, are warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantitative Proteomic Analysis of 2D and 3D Cultured Colorectal Cancer Cells: Profiling of Tankyrase Inhibitor XAV939-Induced Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
Cross-Validation of Tankyrase-IN-2 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the tankyrase inhibitor, Tankyrase-IN-2, with the phenotypic outcomes of genetic models targeting Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). By presenting supporting experimental data, detailed protocols, and signaling pathway diagrams, this document aims to facilitate a comprehensive understanding of the on-target effects of this compound and its utility in mimicking genetic disruption of the tankyrase enzymes.
Introduction to Tankyrase Inhibition
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][2] Tankyrases mediate the PARsylation (a post-translational modification) of Axin, a key scaffold protein in the β-catenin destruction complex.[1][2] This modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes, many of which are implicated in cell proliferation and cancer.[1][2]
This compound is a potent and selective small molecule inhibitor of both TNKS1 and TNKS2. By inhibiting the catalytic activity of tankyrases, this compound prevents the degradation of Axin, thereby promoting the destruction of β-catenin and downregulating Wnt/β-catenin signaling.[3] This mechanism of action makes tankyrase inhibitors like this compound promising therapeutic agents for cancers with aberrant Wnt signaling.
Genetic models, such as knockout (KO) or knockdown (KD) of TNKS1 and/or TNKS2, provide a "gold standard" for validating the on-target effects of pharmacological inhibitors. Comparing the cellular and physiological consequences of this compound treatment with those observed in TNKS genetic models is essential for confirming its mechanism of action and assessing its specificity. Studies have shown that while single knockouts of either TNKS1 or TNKS2 in mice result in mild phenotypes, a double knockout is embryonic lethal, indicating their functional redundancy.[4] In human cell lines, the dual disruption of TNKS1 and TNKS2 is required to achieve a significant stabilization of Axin.[5]
Quantitative Comparison of Pharmacological and Genetic Inhibition
The following tables summarize the quantitative data from studies investigating the effects of tankyrase inhibitors and genetic models on key cellular and molecular readouts.
Table 1: Inhibition of Tankyrase Activity and Wnt Signaling
| Parameter | This compound | Related Inhibitor (XAV939) | TNKS1/2 Knockdown (siRNA) | TNKS1/2 Double Knockout (CRISPR) | Reference |
| TNKS1 IC50 | 10 nM | 11 nM | - | - | [3][6] |
| TNKS2 IC50 | 7 nM | 4 nM | - | - | [3][6] |
| Axin2 Stabilization (EC50) | 319 nM (in DLD-1 cells) | Not reported | - | - | [3] |
| TOPFlash Reporter Inhibition | Potent (specific IC50 not reported) | ~50% reduction at 1-5 µM in SW480 cells | Significant reduction | Significant reduction | [1][3][7] |
| β-catenin Level | Decreased | Decreased | Decreased nuclear levels | Decreased | [1][4] |
| Wnt Target Gene Expression (e.g., AXIN2, c-Myc) | Decreased | Decreased | Decreased | Decreased | [1][7] |
Table 2: Effects on Cell Viability and Proliferation
| Cell Line | This compound (or related inhibitor) Effect | TNKS1/2 Knockdown/Knockout Effect | Reference |
| DLD-1 (colorectal cancer) | Inhibition of colony formation | Synergizes with CDK4/6 inhibition to reduce growth | [7] |
| SW480 (colorectal cancer) | Dose-dependent reduction in proliferation | Reduced cell proliferation | [1][7] |
| HepG2 (hepatocellular carcinoma) | Reduced cell proliferation (with XAV939) | Reduced cell proliferation | [1] |
| Huh7 (hepatocellular carcinoma) | Reduced cell proliferation (with XAV939) | Reduced cell proliferation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for comparing pharmacological and genetic inhibition of tankyrases.
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
TOPFlash Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
-
Cell Seeding: Seed human embryonic kidney 293 (HEK293T) cells or a cancer cell line of interest (e.g., DLD-1) in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Transfection: After 24 hours, co-transfect the cells with the TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. A FOPFlash plasmid with mutated TCF/LEF binding sites is used as a negative control.
-
Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or DMSO as a vehicle control.
-
Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to the DMSO-treated control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., DLD-1, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the DMSO-treated control cells.
Immunoblotting for Wnt Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins, such as Axin1 and β-catenin.
-
Cell Lysis: Treat cells with this compound or use TNKS1/2 knockout/knockdown cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Generation of TNKS1/2 Double Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the general steps for creating a stable double knockout cell line.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting conserved exons of TNKS1 and TNKS2 with high on-target and low off-target scores using a CRISPR design tool.
-
Vector Construction: Clone the designed gRNAs into a Cas9-expressing vector.
-
Transfection: Transfect the cancer cell line with the gRNA/Cas9 plasmids.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for successful knockout by genomic DNA sequencing (to identify insertions/deletions) and immunoblotting (to confirm the absence of TNKS1 and TNKS2 protein).
-
Validation: Further validate the knockout clones by assessing the downstream functional consequences, such as Axin1 stabilization and reduced Wnt signaling.
Conclusion
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Whole proteome analysis of human tankyrase knockout cells reveals targets of tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tankyrase-IN-2 and Stenoparib (2X-121): A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Tankyrase (TNKS) and Poly(ADP-ribose) polymerase (PARP) enzyme families have emerged as promising agents. This guide provides a detailed comparative analysis of two notable small molecule inhibitors: Tankyrase-IN-2, a potent and selective Tankyrase inhibitor, and Stenoparib (also known as 2X-121 or E7449), a dual inhibitor of PARP1/2 and Tankyrase enzymes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and methodologies.
Introduction to this compound and Stenoparib
This compound is a highly selective and orally active inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1] Tankyrases are members of the PARP family of enzymes and are key regulators of various cellular processes, including the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1] By inhibiting Tankyrase, this compound stabilizes Axin, a key component of the β-catenin destruction complex, leading to the downregulation of Wnt signaling.
Stenoparib (2X-121) is a potent, orally bioavailable, and brain-penetrant small molecule that dually inhibits PARP1/2 and Tankyrase 1/2.[2] This dual activity allows Stenoparib to not only interfere with DNA damage repair processes through PARP inhibition but also to modulate the Wnt/β-catenin signaling pathway via Tankyrase inhibition.[2]
Biochemical and Cellular Activity
The following tables summarize the in vitro inhibitory activities of this compound and Stenoparib against their primary targets and other related enzymes.
Table 1: Biochemical Inhibitory Potency (IC50)
| Target | This compound IC50 (nM) | Stenoparib (2X-121) IC50 (nM) |
| TNKS1 | 10[1] | ~50[3] |
| TNKS2 | 7[1] | ~50[3] |
| PARP1 | 710[1] | 1.0 - 2.0[2][3] |
| PARP2 | Not Reported | 1.2[2] |
| Other PARPs | Not Reported | No significant inhibition of PARP3 or PARPs 6-16[2] |
Table 2: Cellular Activity
| Assay | Cell Line | Compound | Readout | EC50 (nM) |
| Axin2 Stabilization | DLD1 | This compound | Axin2 protein levels | 319[1] |
| Tankyrase Stabilization | DLD1 | This compound | Tankyrase protein abundance | 320[1] |
| Wnt/β-catenin Signaling | Colon Cancer Cell Lines | Stenoparib (2X-121) | Inhibition of Wnt signaling | Not explicitly quantified in sources |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Tankyrase and the Wnt/β-catenin Signaling Pathway
This diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of Tankyrase in its regulation. Tankyrase inhibition leads to the stabilization of the β-catenin destruction complex.
Caption: Wnt/β-catenin signaling and Tankyrase inhibition.
PARP Inhibition and DNA Damage Repair
This diagram illustrates the role of PARP in single-strand break (SSB) repair and how PARP inhibitors like Stenoparib can lead to synthetic lethality in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations.
Caption: PARP inhibition and synthetic lethality.
General Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of small molecule inhibitors like this compound and Stenoparib.
Caption: Preclinical evaluation workflow for inhibitors.
Experimental Protocols
Biochemical Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of inhibitors against PARP and Tankyrase enzymes.
-
Enzyme and Substrate Preparation : Recombinant human Tankyrase or PARP enzymes are used. The substrate, NAD+ (often radiolabeled, e.g., 32P-NAD+, or biotinylated), and a histone substrate (for auto-PARylation or histone PARylation assays) are prepared in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Inhibitor Preparation : this compound or Stenoparib is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation : The enzyme, substrate mix, and inhibitor are combined in a microplate and incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 15-30 minutes).
-
Reaction Termination and Detection : The reaction is stopped, and the amount of ADP-ribosylation is quantified. For radiolabeled assays, this involves capturing the PARylated products on a filter and measuring radioactivity. For ELISA-based assays, a primary antibody against PAR followed by a secondary HRP-conjugated antibody and a chemiluminescent or colorimetric substrate is used.
-
Data Analysis : The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cellular Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay)
This protocol outlines a common method to assess the effect of inhibitors on the canonical Wnt signaling pathway in cells.
-
Cell Culture and Transfection : A suitable cell line (e.g., HEK293T or a colorectal cancer cell line) is cultured. Cells are transiently transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP Flash) and a control Renilla luciferase plasmid for normalization. A FOP Flash plasmid with mutated TCF/LEF binding sites is used as a negative control.
-
Inhibitor Treatment : After transfection, cells are treated with various concentrations of this compound or Stenoparib.
-
Wnt Pathway Stimulation : The Wnt pathway can be stimulated using Wnt3a-conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to induce β-catenin accumulation and signaling.
-
Luciferase Assay : After a suitable incubation period (e.g., 24 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis : The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are expressed as the percentage of inhibition relative to the stimulated control, and the EC50 value is determined.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of the inhibitors.
-
Cell Implantation : Human cancer cells (e.g., COLO-320DM for Tankyrase studies or a BRCA-deficient cell line for PARP inhibitor studies) are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). The mice are then randomized into different treatment groups (vehicle control, this compound, Stenoparib).
-
Drug Administration : The inhibitors are administered orally or via intraperitoneal injection at specified doses and schedules (e.g., once or twice daily).
-
Efficacy Evaluation : Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). The study is concluded when tumors in the control group reach a predetermined size.
-
Pharmacodynamic and Pharmacokinetic Analysis : At the end of the study, tumors and plasma samples can be collected to assess target engagement (e.g., Axin stabilization by Western blot) and to determine the pharmacokinetic profile of the compounds.
In Vivo Performance
This compound
This compound is orally active and has demonstrated modulation of the Wnt pathway in a colorectal xenograft model.[1] It possesses favorable physicochemical and pharmacokinetic properties for in vivo studies.
Stenoparib (2X-121)
Stenoparib is also orally bioavailable and has shown significant single-agent anti-tumor activity in BRCA-deficient xenograft models.[2][4] It has been shown to potentiate the effects of chemotherapy.[2] Clinical trials are ongoing to evaluate the efficacy and safety of Stenoparib in patients with advanced cancers, including ovarian cancer.[5][6][7][8][9][10][11][12][13][14]
Conclusion
This compound and Stenoparib (2X-121) are both potent inhibitors targeting the Tankyrase enzymes and the Wnt/β-catenin pathway. The key distinction lies in their selectivity profiles. This compound is a highly selective Tankyrase inhibitor, making it a valuable tool for specifically investigating the roles of Tankyrases. In contrast, Stenoparib's dual inhibition of PARP1/2 and Tankyrases provides a multi-pronged therapeutic strategy, targeting both DNA repair and Wnt signaling. The choice between these inhibitors will depend on the specific research question or therapeutic goal. For studies focused on the specific biological functions of Tankyrases, the selectivity of this compound is advantageous. For therapeutic applications where targeting both DNA repair and Wnt signaling could be beneficial, the dual activity of Stenoparib presents a compelling rationale. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these two promising inhibitors.
References
- 1. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 2X-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allarity.com [allarity.com]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. allarity.com [allarity.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. onclive.com [onclive.com]
- 14. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
